Arp-100
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGLPDURIUEELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434718 | |
| Record name | ARP 100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704888-90-4 | |
| Record name | ARP 100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Arp-100 and its Mechanism of Action on MMP-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). We will explore its inhibitory effects, its influence on cellular processes such as invasion and migration, and its role in modulating key signaling pathways. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in the fields of oncology, cardiovascular disease, and drug development.
Introduction to this compound and MMP-2
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis. However, its overexpression and aberrant activity are strongly associated with pathological processes, including tumor invasion, metastasis, and various inflammatory diseases.
This compound is a synthetic, potent, and selective small molecule inhibitor of MMP-2.[2][3][4] Its ability to specifically target MMP-2 makes it a valuable tool for studying the biological functions of this enzyme and a promising candidate for therapeutic development. This guide will delve into the specifics of its interaction with MMP-2 and the downstream consequences of this inhibition.
Quantitative Data on this compound Inhibition of MMPs
This compound exhibits high selectivity for MMP-2 over other matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of MMPs, highlighting its potent and specific inhibitory activity towards MMP-2.
| Matrix Metalloproteinase (MMP) | IC50 Value |
| MMP-2 | 12 nM[2][3][4] |
| MMP-9 | 0.2 µM[2][3] |
| MMP-3 | 4.5 µM[2][3] |
| MMP-1 | >50 µM[2][3] |
| MMP-7 | >50 µM[2][3] |
Table 1: Inhibitory activity of this compound against various Matrix Metalloproteinases.
In cellular assays, this compound has been shown to effectively inhibit MMP-2-mediated processes. For instance, in A549 lung cancer cells, this compound treatment led to a dose-dependent decrease in the interaction between MMP-2 and integrin-αVβ3.[5]
| This compound Concentration | Reduction in MMP-2 and integrin-αVβ3 interaction |
| 50 µM | ~65%[5] |
| 100 µM | ~90%[5] |
Table 2: Effect of this compound on the interaction between MMP-2 and integrin-αVβ3 in A549 cells.
Furthermore, treatment with 50 nM this compound resulted in a significant reduction in the total number of invasive elongations in an in vitro invasion model using a matrigel.[2]
Mechanism of Action: Signaling Pathways
This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-2, which in turn modulates downstream signaling pathways critical for cell invasion, migration, and angiogenesis. A key pathway affected is the PI3K/AKT signaling cascade, which is often dysregulated in cancer.
The proposed mechanism involves the following steps:
-
Direct Inhibition of MMP-2: this compound binds to the S1' pocket of the MMP-2 active site, preventing it from cleaving its substrates in the extracellular matrix.[2][3]
-
Disruption of MMP-2/Integrin-αVβ3 Interaction: The inhibition of MMP-2 by this compound disrupts the interaction between MMP-2 and integrin-αVβ3 on the cell surface.[5] This interaction is crucial for localizing MMP-2 activity and promoting cell migration.
-
Downregulation of PI3K/AKT Signaling: The disruption of the MMP-2/integrin-αVβ3 complex leads to a decrease in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[5]
-
Reduced VEGF Expression: The inactivation of the PI3K/AKT pathway results in the downregulation of Vascular Endothelial Growth Factor (VEGF) expression, a key pro-angiogenic factor.[5]
This cascade of events ultimately leads to a reduction in cell invasion, migration, and angiogenesis.
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of this compound's action on MMP-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MMP-2.
Gelatin Zymography
This technique is used to detect the enzymatic activity of MMP-2.
Materials:
-
SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin
-
Cell culture supernatant or cell lysates
-
Non-reducing sample buffer
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare cell culture supernatants or cell lysates. For supernatants, it is recommended to culture cells in serum-free media to avoid interference from serum proteases.
-
Mix samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel and run electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the bands can be used to identify MMP-2.
Caption: Workflow for Gelatin Zymography.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Resuspend cells in serum-free medium. Pre-treat cells with various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope. The number of invading cells is a measure of their invasive potential.
Caption: Workflow for Transwell Invasion Assay.
Western Blotting for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/AKT pathway.
Materials:
-
Cell lysates from cells treated with this compound
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression and phosphorylation.
Conclusion
This compound is a highly selective and potent inhibitor of MMP-2 that effectively reduces cancer cell invasion and migration in vitro. Its mechanism of action involves the direct inhibition of MMP-2 enzymatic activity, leading to the disruption of the MMP-2/integrin-αVβ3 interaction and subsequent downregulation of the PI3K/AKT/VEGF signaling axis. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and other MMP-2 inhibitors. This comprehensive understanding of this compound's mechanism of action is critical for its continued development as a potential therapeutic agent for diseases characterized by excessive MMP-2 activity.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP | TargetMol [targetmol.com]
- 4. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Arp-100: A Technical Guide to a Selective MMP-2 Inhibitor
An In-depth Whitepaper on the Discovery, Mechanism, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), represents a significant milestone in the targeted therapy of diseases characterized by aberrant extracellular matrix remodeling. This technical guide provides a comprehensive overview of the discovery, development history, and core scientific principles of this compound. It details the initial synthesis, mechanism of action, and preclinical evaluation of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. While the formal development history of this compound beyond its initial discovery and characterization in the scientific literature is not publicly documented, this guide consolidates the foundational knowledge that underpins its significance as a research tool and a potential therapeutic lead.
Discovery and Development History
The journey of this compound begins in the broader context of the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs, a family of zinc-dependent endopeptidases, are crucial for tissue remodeling in both physiological and pathological conditions. Their overactivity is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases. The early 2000s saw a concerted effort to develop selective MMP inhibitors to overcome the side effects observed with broad-spectrum agents in clinical trials.
This compound, initially designated as compound 10a , emerged from a research program focused on designing novel N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2)[1]. The discovery was first published in 2004 by a team of researchers led by Armando Rossello. Their work aimed to improve selectivity for MMP-2 over other MMPs, particularly MMP-1 (collagenase-1), the inhibition of which was linked to musculoskeletal side effects.
The key innovation in the design of this compound was the introduction of a biphenylsulfonamide group combined with an oxyamino oxygen in the central pharmacophoric skeleton[1]. This structural modification was hypothesized to provide optimal interactions within the S1' pocket of the MMP-2 active site, thereby conferring selectivity.
Following its initial description, the compound was further characterized and studied using molecular modeling techniques by Tuccinardi et al. in 2006. Their research provided deeper insights into the binding mode of this compound with MMP-1 and MMP-2, further elucidating the structural basis for its selectivity.
It is important to note that the designation "this compound" appears to have been adopted by commercial suppliers of research chemicals. There is no publicly available information regarding a formal development program, including a sponsoring company, or progression into later-stage preclinical or clinical trials. Therefore, the "development history" of this compound is primarily rooted in its initial discovery and characterization within the academic and scientific research community.
Chemical Properties and Synthesis
This compound is chemically known as N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₅S |
| Molecular Weight | 364.42 g/mol |
| CAS Number | 704888-90-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
The synthesis of this compound, as described by Rossello et al. (2004), involves a multi-step process. A generalized schematic of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the Experimental Protocols section.
Mechanism of Action and In Vitro Activity
This compound functions as a potent and selective inhibitor of MMP-2. Its mechanism of action is based on the chelation of the zinc ion at the active site of the enzyme by its hydroxamic acid moiety. The selectivity of this compound for MMP-2 is attributed to the specific interactions of its biphenylsulfonamide group with the S1' subsite of the enzyme's catalytic domain.
The in vitro inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized in the following table, with data extracted from the foundational publication by Rossello et al. (2004).
| Enzyme | IC₅₀ (nM) |
| MMP-2 | 12 |
| MMP-9 | 200 |
| MMP-3 | 4500 |
| MMP-1 | >50000 |
| MMP-7 | >50000 |
As the data indicates, this compound exhibits high potency against MMP-2 with an IC₅₀ of 12 nM. It demonstrates significant selectivity over other MMPs, particularly MMP-1 and MMP-7, against which it shows negligible inhibitory activity at concentrations up to 50 µM. This selectivity profile is a key characteristic of this compound.
The functional consequence of MMP-2 inhibition by this compound is the suppression of the degradation of extracellular matrix components, such as type IV collagen, a major component of basement membranes. This has been demonstrated in cell-based assays, where this compound effectively inhibits the invasive properties of cancer cells.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Synthesis of this compound (Compound 10a)
This protocol is adapted from the experimental section of Rossello et al., Bioorganic & Medicinal Chemistry, 2004, 12(9), 2441-2450.
Step 1: Synthesis of N-isopropoxybiphenyl-4-sulfonamide
-
Dissolve biphenyl-4-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add O-isopropylhydroxylamine hydrochloride and a base (e.g., triethylamine) dropwise to the solution.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 2: Synthesis of ethyl 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetate
-
Dissolve N-isopropoxybiphenyl-4-sulfonamide in an appropriate solvent (e.g., anhydrous DMF).
-
Add a base (e.g., potassium carbonate) and ethyl bromoacetate.
-
Heat the reaction mixture and stir for the required time.
-
After cooling, perform an extractive work-up and purify the resulting ester by chromatography.
Step 3: Synthesis of 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a base (e.g., lithium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 4: Synthesis of N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide (this compound)
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., THF).
-
Add a coupling agent (e.g., EDC) and an activating agent (e.g., HOBt).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of O-(trimethylsilyl)hydroxylamine in the same solvent.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up and purify the final product, this compound, by crystallization or column chromatography.
In Vitro MMP Inhibition Assay
This is a generalized protocol based on the methods described in the foundational literature.
Materials:
-
Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-3, MMP-7, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and the recombinant MMP enzyme.
-
Incubate the plate at 37 °C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately start monitoring the increase in fluorescence intensity over time using a plate reader (excitation and emission wavelengths appropriate for the substrate).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol is a generalized representation of the method used to assess the anti-invasive properties of this compound on HT1080 fibrosarcoma cells.
Materials:
-
HT1080 fibrosarcoma cell line
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel basement membrane matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture HT1080 cells to sub-confluency and then serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO as a control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37 °C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Calculate the percent inhibition of invasion for each concentration of this compound compared to the control.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational drug design in achieving selective enzyme inhibition. Its discovery provided the research community with a valuable tool to probe the specific roles of MMP-2 in various biological and pathological processes. The high selectivity of this compound for MMP-2 over other MMPs, particularly MMP-1, represented a significant advancement in the field of MMP inhibitor development.
While the trajectory of this compound from a research compound to a clinical candidate is not publicly documented, its foundational science underscores the potential for developing highly selective MMP inhibitors for therapeutic use. Future research could focus on leveraging the structural insights gained from this compound to design next-generation inhibitors with improved pharmacokinetic properties and in vivo efficacy. Furthermore, the use of this compound in preclinical models continues to be instrumental in elucidating the complex roles of MMP-2 in disease progression, potentially uncovering new therapeutic avenues for a range of disorders.
Disclaimer: this compound is intended for research use only and is not approved for human or veterinary use. The information provided in this document is for scientific and educational purposes.
References
Arp-100: A Comprehensive Selectivity Profile Against Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selectivity profile of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following sections present quantitative data on its inhibitory activity against various MMPs, detailed experimental methodologies for assessing this selectivity, and visual representations of key concepts.
Core Data: Inhibitory Activity of this compound Against a Panel of MMPs
This compound exhibits a high degree of selectivity for MMP-2 over other matrix metalloproteinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the IC50 values of this compound against a panel of MMPs, demonstrating its preferential inhibition of MMP-2.[1][2][3][4]
| Matrix Metalloproteinase (MMP) | IC50 (nM) | Fold Selectivity vs. MMP-2 |
| MMP-1 (Collagenase-1) | >50,000 | >4167 |
| MMP-2 (Gelatinase-A) | 12 | 1 |
| MMP-3 (Stromelysin-1) | 4,500 | 375 |
| MMP-7 (Matrilysin) | >50,000 | >4167 |
| MMP-9 (Gelatinase-B) | 200 | 16.7 |
Note: Fold selectivity is calculated by dividing the IC50 of the respective MMP by the IC50 of MMP-2.
Experimental Protocols
The determination of the selectivity profile of this compound against various MMPs involves robust and standardized in vitro assays. The following are detailed methodologies for key experiments.
Fluorogenic Substrate Assay for IC50 Determination
This is the primary method for quantifying the inhibitory potency of compounds against purified MMPs.
Principle: This assay utilizes a synthetic peptide substrate that is internally quenched. The peptide contains a fluorophore and a quencher in close proximity. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme activity.
Materials:
-
Purified, active forms of MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9
-
This compound (or other test inhibitors)
-
MMP-specific fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the purified active MMPs to a working concentration in Assay Buffer. The final concentration should result in a linear rate of substrate cleavage over the assay period.
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would span several orders of magnitude around the expected IC50 value.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
MMP enzyme
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Gelatin Zymography for Qualitative Assessment of MMP-2 and MMP-9 Inhibition
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess the inhibitory effect of compounds like this compound.
Principle: Samples containing MMPs are electrophoresed on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a developing buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.
Materials:
-
Cell culture supernatants or tissue extracts containing MMPs
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Treat cell cultures or tissue extracts with varying concentrations of this compound for a specified period.
-
Collect the conditioned media or prepare tissue lysates.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C overnight.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background.
-
The intensity of the clear bands corresponding to the molecular weights of MMP-2 and MMP-9 will be reduced in the presence of this compound.
-
Signaling and Logical Relationships
The high selectivity of this compound for MMP-2 has significant implications in various pathological processes where MMP-2 is upregulated, such as cancer cell invasion and metastasis. By specifically inhibiting MMP-2, this compound can block the degradation of extracellular matrix components, a critical step in these processes.
References
Arp-100 (CAS 704888-90-4): A Technical Guide to a Selective MMP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arp-100, also known as Matrix Metalloproteinase-2 Inhibitor III, is a potent and selective small molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2][3][4][5] With a CAS number of 704888-90-4, this compound has demonstrated significant anti-invasive properties in preclinical studies, primarily through its targeted inhibition of MMP-2, an enzyme critically involved in the degradation of the extracellular matrix and implicated in cancer metastasis and other pathological processes. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Physicochemical and Biological Properties
This compound is a biphenylsulfonamide derivative with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol . It is a white to off-white solid, soluble in DMSO.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 704888-90-4 | |
| Molecular Formula | C17H20N2O5S | |
| Molecular Weight | 364.42 | |
| Purity | ≥98% | [5] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Desiccate at +4°C |
Table 2: Inhibitory Activity of this compound against various Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 (nM) | Reference(s) |
| MMP-2 | 12 | [2][3] |
| MMP-9 | 200 | [2][3] |
| MMP-3 | 4500 | [2][3] |
| MMP-1 | >50,000 | [2][3] |
| MMP-7 | >50,000 | [2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of MMP-2. The primary mechanism involves the disruption of the interaction between MMP-2 and αVβ3 integrin on the cell surface.[6][7] This interaction is crucial for the activation of downstream signaling pathways that promote angiogenesis and cell invasion.
By inhibiting MMP-2, this compound prevents the αVβ3 integrin-mediated activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[6][7] The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Downregulation of this pathway by this compound leads to a subsequent decrease in the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6][7] The reduced VEGF expression ultimately impairs the formation of new blood vessels, a critical process for tumor growth and metastasis.
Experimental Protocols
In Vitro Matrigel Invasion Assay using HT1080 Fibrosarcoma Cells
This protocol is designed to assess the anti-invasive properties of this compound on HT1080 human fibrosarcoma cells, which are known to have high invasive potential and express MMP-2.
Materials:
-
HT1080 cells
-
DMEM supplemented with 10% FBS
-
This compound (dissolved in DMSO)
-
Matrigel Basement Membrane Matrix
-
Boyden chambers with 8.0 µm pore size polycarbonate membranes
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute to the desired concentration with cold, serum-free DMEM. Add the diluted Matrigel solution to the upper compartment of the Boyden chamber inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Culture HT1080 cells to ~80% confluency. Harvest the cells by trypsinization and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Invasion Assay:
-
Add DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chambers.
-
Pre-incubate the HT1080 cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 30 minutes at 37°C. A DMSO control should be included.
-
Seed the pre-incubated cell suspension into the Matrigel-coated upper chambers.
-
Incubate the chambers at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the DMSO control.
-
MMP-2 Inhibition Assay (Gelatin Zymography)
This protocol allows for the assessment of the direct inhibitory effect of this compound on the enzymatic activity of MMP-2.
Materials:
-
Recombinant human MMP-2
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Pre-incubate a fixed amount of recombinant human MMP-2 with varying concentrations of this compound (e.g., 0, 5, 12, 50 nM) in assay buffer for 1 hour at 37°C. A DMSO control should be included.
-
Electrophoresis: Load the pre-incubated samples onto the gelatin-containing SDS-PAGE gel under non-reducing conditions. Run the gel at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzyme to renature.
-
Enzyme Reaction: Incubate the gel in zymogram developing buffer overnight at 37°C to allow for gelatin degradation by the active MMP-2.
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background.
-
-
Analysis: The areas of gelatin degradation will appear as clear bands. The intensity of these bands is inversely proportional to the inhibitory activity of this compound. Densitometric analysis can be used for quantification.
Conclusion
This compound is a valuable research tool for studying the roles of MMP-2 in various physiological and pathological processes. Its high selectivity and potency make it a suitable candidate for investigating the therapeutic potential of MMP-2 inhibition in diseases such as cancer. The provided information and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further in vivo investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. This compound | MMP | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. MMP-2 Alters VEGF Expression via αVβ3 Integrin-Mediated PI3K/AKT Signaling in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-2 alters VEGF expression via alphaVbeta3 integrin-mediated PI3K/AKT signaling in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Arp-100: An In-Depth Technical Guide to its In Vitro Anti-Invasive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular invasion is a critical process in cancer metastasis, representing a significant challenge in oncology. The matrix metalloproteinase (MMP) family of enzymes, particularly MMP-2, plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion. Arp-100 has emerged as a potent and selective small molecule inhibitor of MMP-2, demonstrating significant anti-invasive properties in various in vitro cancer models. This technical guide provides a comprehensive overview of the in vitro anti-invasive effects of this compound, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways it modulates. Quantitative data from multiple studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a deeper understanding of this compound as a potential anti-metastatic agent.
Introduction
The metastatic cascade is a complex, multi-step process that accounts for the majority of cancer-related mortalities. A crucial event in this cascade is the invasion of cancer cells through the basement membrane and surrounding stromal tissue, which is largely mediated by the proteolytic activity of matrix metalloproteinases (MMPs). Among the MMPs, MMP-2 (gelatinase A) is frequently overexpressed in aggressive tumors and its activity is strongly correlated with poor prognosis. MMP-2 degrades type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion.
This compound is a biphenylsulfonamide derivative that has been identified as a potent and highly selective inhibitor of MMP-2.[1] Its ability to suppress the invasive behavior of tumor cells in vitro has positioned it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-metastatic therapies. This guide will delve into the technical details of this compound's anti-invasive properties, providing researchers and drug development professionals with the necessary information to effectively utilize and further investigate this promising inhibitor.
Mechanism of Action
This compound exerts its anti-invasive effects primarily through the direct and selective inhibition of MMP-2. It is a potent inhibitor with a reported IC50 (half-maximal inhibitory concentration) value of 12 nM for MMP-2.[2] Its selectivity for MMP-2 is noteworthy, as it displays significantly lower inhibitory activity against other MMPs, such as MMP-1, MMP-3, MMP-7, and MMP-9.[2] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
The primary mechanism of invasion inhibition is the prevention of ECM degradation. By binding to the active site of MMP-2, this compound blocks its enzymatic activity, thereby preventing the breakdown of the basement membrane and surrounding connective tissue. This, in turn, creates a physical barrier that impedes the movement of cancer cells.
Quantitative Data on Anti-Invasive Properties
The efficacy of this compound in inhibiting cancer cell invasion and migration has been quantified in various in vitro assays. The following tables summarize the key quantitative data from studies using different cancer cell lines and experimental setups.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| HT1080 (Fibrosarcoma) | Matrigel Invasion Assay | Not Specified | Exhibits anti-invasive properties | [3] |
| Retinoblastoma (Y79) | Boyden Chamber Assay | 5 µM | Significantly reduced cell migration | [3] |
| N/A | In vitro invasion Matrigel model | 50 nM | Significant reduction in the total number of invasive elongations | [2] |
Table 1: Summary of this compound Anti-Invasive Effects
| Parameter | Value | Reference |
| MMP-2 IC50 | 12 nM | [2] |
| MMP-1 IC50 | >50 µM | [2] |
| MMP-3 IC50 | 4.5 µM | [2] |
| MMP-7 IC50 | >50 µM | [2] |
| MMP-9 IC50 | 0.2 µM | [2] |
Table 2: this compound Selectivity Profile (IC50 values)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key in vitro assays used to evaluate the anti-invasive properties of this compound.
Matrigel Invasion Assay (Boyden Chamber Assay)
This assay is a widely used method to assess the invasive potential of cancer cells in vitro.
Materials:
-
Boyden chambers (Transwell inserts) with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., HT1080)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
This compound stock solution (dissolved in DMSO)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the Boyden chamber plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add different concentrations of this compound (e.g., 50 nM, 5 µM) or vehicle control (DMSO) to both the upper and lower chambers.[2][3]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Sterile 200 µl pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with serum-free medium to remove detached cells.
-
-
Treatment:
-
Add fresh serum-free or low-serum medium containing different concentrations of this compound or vehicle control to the wells.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure or the percentage of wound closure at a specific time point.
-
Compare the migration rate of this compound-treated cells to the control cells.
-
Signaling Pathways and Visualizations
The anti-invasive effect of this compound is rooted in its ability to modulate specific signaling pathways that control cell migration and invasion.
MMP-2 Inhibition and ECM Degradation
The primary signaling event initiated by this compound is the direct inhibition of MMP-2's proteolytic activity. This prevents the degradation of extracellular matrix components, which is a prerequisite for cell invasion.
Caption: this compound directly inhibits active MMP-2, preventing ECM degradation and subsequent cell invasion.
Downstream Effects on Rho GTPase Signaling
While direct evidence linking this compound to Rho GTPase modulation is still emerging, it is well-established that MMP-2 activity can influence signaling pathways that control the cytoskeleton and cell motility, including the Rho GTPase family (RhoA, Rac1, and Cdc42). MMP-2-mediated cleavage of ECM components can expose cryptic sites that activate integrin signaling, which in turn can modulate the activity of Rho GTPases to promote cell migration. By inhibiting MMP-2, this compound may indirectly prevent the activation of these pro-migratory signaling cascades.
References
Arp-100: A Potent Inhibitor of Extracellular Matrix Degradation Through Selective MMP-2 Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Central Point: Arp-100 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in the degradation of the extracellular matrix (ECM). By effectively blocking MMP-2 activity, this compound presents a significant therapeutic potential in pathologies characterized by excessive ECM turnover, such as cancer metastasis, fibrosis, and certain cardiovascular diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on critical signaling pathways, and detailed experimental protocols for its evaluation.
The extracellular matrix is a complex network of proteins and proteoglycans that provides structural support to tissues and regulates crucial cellular processes. The degradation and remodeling of the ECM are tightly controlled processes essential for normal physiological functions, including development and wound healing. Dysregulation of ECM dynamics, often involving the overexpression or overactivation of matrix metalloproteinases (MMPs), can lead to the progression of various diseases.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the breakdown of ECM components.[2] Among them, MMP-2 (also known as gelatinase A) plays a pivotal role in the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like fibronectin and laminin.[1]
This compound has emerged as a valuable tool for studying the pathological roles of MMP-2 and as a potential therapeutic agent due to its high selectivity.
Quantitative Data on this compound's Inhibitory Activity
This compound demonstrates a strong and selective inhibitory effect on MMP-2, with significantly lower activity against other MMPs. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.
| Matrix Metalloproteinase (MMP) | IC50 Value |
| MMP-2 | 12 nM [3] |
| MMP-9 | 0.2 µM[3] |
| MMP-3 | 4.5 µM[3] |
| MMP-1 | >50 µM[3] |
| MMP-7 | >50 µM[3] |
Mechanism of Action: Blocking the Proteolytic Cascade
This compound exerts its inhibitory effect by directly interacting with the active site of MMP-2, preventing it from binding to and cleaving its natural substrates within the ECM. The degradation of the ECM is a critical step in processes such as tumor cell invasion and angiogenesis.[1] By inhibiting MMP-2, this compound effectively blocks this degradation, thereby impeding the progression of these pathological processes.
Signaling Pathways Modulated by this compound
The inhibition of MMP-2 by this compound has significant downstream effects on cellular signaling pathways that regulate ECM remodeling and cell behavior. One of the key pathways affected is the Transforming Growth Factor-β1 (TGF-β1) signaling cascade.
A study on retinoblastoma cells demonstrated that the inhibition of MMP-2 by this compound led to a significant reduction in the secretion of TGF-β1.[2] TGF-β1 is a potent cytokine that plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and further ECM remodeling.[4] MMP-2 can activate latent TGF-β1 by cleaving the latency-associated peptide, thereby releasing the active form.[5] By inhibiting MMP-2, this compound disrupts this activation loop, leading to decreased levels of active TGF-β1 and consequently attenuating its pro-tumorigenic effects.
Experimental Protocols
To facilitate further research into the role of this compound and MMP-2 in ECM degradation, this section provides detailed methodologies for key experiments.
Gelatin Zymography for Assessing MMP-2 Activity
Gelatin zymography is a widely used technique to detect the activity of gelatinases such as MMP-2.[6] This method allows for the visualization of both the pro- and active forms of the enzyme.
Materials:
-
10% SDS-PAGE gel containing 0.1% (w/v) gelatin
-
Cell culture conditioned media or tissue extracts
-
2x SDS-PAGE sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
-
This compound stock solution (in DMSO)
Procedure:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound at various concentrations. Centrifuge to remove cell debris. Determine protein concentration of the samples.
-
Electrophoresis: Mix equal amounts of protein from each sample with 2x non-reducing SDS-PAGE sample buffer. Do not heat the samples. Load the samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.
-
Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Incubation: Incubate the gel in zymogram developing buffer overnight at 37°C. For inhibitor studies, the developing buffer can be supplemented with this compound at the desired final concentration.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-2.
-
Quantification: The intensity of the bands can be quantified using densitometry software.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is often dependent on MMP activity.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel or another basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution (in DMSO)
-
Calcein AM or crystal violet for cell staining and quantification
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control (DMSO). Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the invasive cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM. Count the number of invaded cells in several microscopic fields.
Conclusion and Future Directions
This compound stands out as a powerful and selective inhibitor of MMP-2, offering a valuable molecular probe to investigate the intricate processes of ECM degradation. Its ability to modulate the TGF-β1 signaling pathway highlights its potential to interfere with key drivers of disease progression. The detailed experimental protocols provided in this guide will enable researchers and drug development professionals to further explore the therapeutic applications of this compound and other MMP-2 inhibitors. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound and on evaluating its efficacy and safety in preclinical in vivo models of cancer, fibrosis, and cardiovascular disease. These endeavors will be crucial in translating the promise of selective MMP-2 inhibition into novel and effective therapies.
References
- 1. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix metalloproteinase 2 activation of transforming growth factor-beta1 (TGF-beta1) and TGF-beta1-type II receptor signaling within the aged arterial wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
The Role of Arp-100 in Modulating Cell Invasion and Migration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell invasion and migration are fundamental processes implicated in a range of physiological and pathological conditions, most notably in cancer metastasis. The degradation of the extracellular matrix (ECM) is a critical prerequisite for these processes, orchestrated by enzymes such as matrix metalloproteinases (MMPs). This technical guide delves into the function and mechanism of Arp-100, a potent and selective inhibitor of MMP-2, and its consequential effects on cell invasion and migration. We will explore the quantitative impact of this compound, detail the experimental methodologies used to ascertain its effects, and visualize the underlying molecular pathways.
Introduction to this compound
This compound is a synthetic molecule recognized for its potent and selective inhibitory activity against matrix metalloproteinase-2 (MMP-2).[1][2] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of various components of the ECM.[3] Specifically, MMP-2 (also known as gelatinase A) plays a crucial role in breaking down type IV collagen, a major component of basement membranes. This enzymatic activity is a key step in angiogenesis, tissue remodeling, and the pathological process of tumor cell invasion and metastasis.[3]
This compound functions as an anti-invasive agent by directly targeting and inhibiting the catalytic activity of MMP-2.[1][2] Its selectivity makes it a valuable tool for dissecting the specific role of MMP-2 in complex biological systems and a potential candidate for therapeutic strategies aimed at curbing metastatic dissemination.
Quantitative Data on this compound Activity
The efficacy of this compound is demonstrated through its inhibitory concentration (IC50) values against various MMPs and its measured effects in cell-based assays.
Table 1: Inhibitory Activity of this compound against Various MMPs
| Matrix Metalloproteinase (MMP) | IC50 Value | Selectivity vs. MMP-2 | Reference |
| MMP-2 | 12 nM | - | [1][2] |
| MMP-9 | 200 nM | ~17-fold | [1] |
| MMP-3 | 4,500 nM (4.5 µM) | ~375-fold | [1] |
| MMP-1 | >50,000 nM (>50 µM) | >4167-fold | [1] |
| MMP-7 | >50,000 nM (>50 µM) | >4167-fold | [1] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | 2D Scratch Assay | Up to 40 µM | No significant inhibitory effect | [4] |
| MDA-MB-231 (Breast Cancer) | 3D Radial Migration | 40 µM | 23 ± 3% decrease in cell migration (p < 0.05) | [4] |
| HT1080 (Fibrosarcoma) | Matrigel Invasion | 50 nM | Significant reduction in the total number of invasive elongations | [1][2] |
Mechanism of Action: Inhibition of MMP-2 Mediated Invasion
The primary anti-invasive effect of this compound is a direct consequence of its inhibition of MMP-2. The process of cancer cell invasion through the ECM is a multi-step phenomenon where MMP-2 plays a pivotal role.
-
ECM Adhesion: Cancer cells adhere to the ECM via surface receptors like integrins.
-
MMP Secretion: In response to microenvironmental cues, cancer cells secrete MMPs, including pro-MMP-2.
-
MMP Activation: Pro-MMP-2 is activated at the cell surface, becoming catalytically competent MMP-2.
-
ECM Degradation: Activated MMP-2 degrades components of the basement membrane and interstitial matrix, primarily type IV collagen.
-
Cell Migration: The cleavage of the ECM creates pathways for the cancer cells to migrate and invade surrounding tissues.
This compound intervenes at step 4 by binding to the S1' pocket of the MMP-2 active site, preventing it from degrading its ECM substrates.[1][2] This action effectively halts the creation of invasive pathways.
Signaling Pathway Diagram
The inhibition of MMP-2 by this compound has downstream effects on signaling cascades that promote cell migration and proliferation. For instance, MMP-2 activity is linked to the activation of the PI3K/AKT pathway through integrin signaling, which in turn can regulate the expression of pro-angiogenic factors like VEGF.[3]
Caption: this compound inhibits MMP-2, preventing ECM degradation and cell invasion.
Experimental Protocols & Workflows
The anti-invasive and anti-migratory properties of this compound are typically evaluated using well-established in vitro assays.
Transwell Invasion Assay (Matrigel Model)
This assay measures the ability of cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.
Methodology:
-
Chamber Preparation: 8 µm pore size Transwell inserts are coated with a layer of growth factor-reduced Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells (e.g., HT1080) are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the insert. The medium may contain this compound or a vehicle control.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate invasion.
-
Incubation: The plate is incubated for a period of 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells are removed from the top surface of the insert with a cotton swab. The cells that have invaded through the Matrigel and are attached to the bottom surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the this compound treated group is compared to the control group.
Caption: Workflow for a Transwell invasion assay to test this compound efficacy.
2D Wound Healing (Scratch) Assay
This assay assesses collective cell migration on a two-dimensional surface.
Methodology:
-
Monolayer Culture: Cells (e.g., MDA-MB-231) are grown to a confluent monolayer in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: The plate is placed in a live-cell imaging system or imaged at regular intervals (e.g., 0, 12, 24 hours).
-
Analysis: The area of the gap is measured over time. The rate of wound closure is calculated and compared between treated and control groups. A delay in closure indicates an inhibitory effect on migration.
Caption: Workflow for a 2D wound healing (scratch) assay.
3D Spheroid (Radial) Migration Assay
This assay models the migration of cells from a tumor-like mass into a surrounding matrix.
Methodology:
-
Spheroid Formation: Cancer cells are cultured in ultra-low attachment plates to promote self-aggregation into 3D spheroids.
-
Matrix Embedding: Once formed, spheroids are embedded within a collagen or Matrigel matrix in a new culture plate.
-
Treatment: The matrix is overlaid with culture medium containing this compound or a vehicle control.
-
Imaging: The spheroid is imaged at T=0 and then at regular intervals (e.g., 24, 48 hours).
-
Analysis: The migration of cells radially out from the spheroid into the matrix is measured. The area covered by the migrating cells is quantified to determine the extent of migration.
Conclusion
This compound is a highly selective and potent inhibitor of MMP-2, a key enzyme in the degradation of the extracellular matrix. Through this specific inhibition, this compound demonstrates significant anti-invasive properties, particularly in 3D environments that more closely mimic in vivo tissue architecture.[4] While its effect on 2D collective cell migration may be limited, its ability to block the crucial step of basement membrane traversal highlights its potential as a valuable research tool for studying cancer metastasis and as a lead compound for the development of anti-metastatic therapies. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers and drug development professionals interested in the targeted inhibition of MMP-2 as a strategy to combat cell invasion.
References
- 1. This compound | MMP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity and Distinct Effects on Migration and Invasion of 2D and 3D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GEP100 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GEP100, also known as BRAG2, has emerged as a critical regulator in cancer cell invasion and metastasis, particularly in breast cancer. As a guanine nucleotide exchange factor (GEF) for the small GTPase Arf6, GEP100 integrates signals from receptor tyrosine kinases (RTKs) to orchestrate cytoskeletal rearrangements and membrane trafficking events essential for cell motility. This technical guide provides an in-depth overview of the GEP100 signaling pathway, its mechanism of action, and its clinical relevance in cancer. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.
The EGFR-GEP100-Arf6-AMAP1 Signaling Pathway
A key signaling axis involving GEP100 in breast cancer is the EGFR-GEP100-Arf6-AMAP1 pathway.[1] This pathway is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[1]
Mechanism of Activation:
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. The pleckstrin homology (PH) domain of GEP100 directly binds to phosphorylated tyrosines on the activated EGFR. This interaction recruits GEP100 to the plasma membrane and stimulates its GEF activity towards Arf6. GEP100 then catalyzes the exchange of GDP for GTP on Arf6, leading to its activation.
Activated, GTP-bound Arf6 subsequently recruits its downstream effector, AMAP1 (also known as ASAP1 or DDEF1).[2] The Arf6-AMAP1 complex plays a pivotal role in promoting cancer cell invasion and metastasis through mechanisms that include the regulation of integrin recycling and the disruption of E-cadherin-mediated cell-cell adhesions.[1][2]
Below is a diagram illustrating the EGFR-GEP100-Arf6-AMAP1 signaling pathway.
Quantitative Data on GEP100 in Breast Cancer
Several studies have highlighted the clinical significance of GEP100 expression in breast cancer. The following tables summarize key quantitative findings.
| Parameter | Finding | Reference |
| GEP100 Expression in Primary Tumors | GEP100 is expressed in 70-80% of primary breast ductal carcinomas. | |
| Co-expression with EGFR | GEP100 is preferentially co-expressed with EGFR in malignant cases of breast cancer. | |
| Correlation with Recurrence | Co-overexpression of GEP100 and AMAP1 correlates with rapid local recurrence after breast conservative therapy. |
| Patient Cohort | GEP100 High Expression | AMAP1 High Expression | Co-overexpression | Correlation with Rapid Recurrence | Reference |
| Patients with local recurrence after BCT (n=19) | 42.1% | 26.3% | 21.1% | Significant (p < 0.05) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the GEP100 signaling pathway.
Co-Immunoprecipitation of EGFR and GEP100
This protocol details the procedure to demonstrate the interaction between EGFR and GEP100 in cancer cells.[3][4][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EGFR antibody
-
Anti-GEP100 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture breast cancer cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C to activate EGFR.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-EGFR antibody or a control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
Elute the bound proteins by resuspending the beads in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-GEP100 antibody to detect the co-immunoprecipitated GEP100.
-
Probe for EGFR as a positive control for the immunoprecipitation.
-
Arf6 Activation Pull-Down Assay
This assay measures the levels of active, GTP-bound Arf6 in cells.[6][7][8]
Materials:
-
Arf6 activation assay kit (containing GST-GGA3 PBD beads or similar)
-
Cell lysis/wash buffer provided with the kit
-
GTPγS and GDP for positive and negative controls
-
Anti-Arf6 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required (e.g., with or without EGF stimulation, or after GEP100 knockdown).
-
Lyse cells with the provided lysis buffer.
-
Centrifuge to clarify the lysate.
-
-
Affinity Precipitation of Active Arf6:
-
Incubate the cell lysate with GST-GGA3 PBD beads (which specifically bind to GTP-bound Arf6) for 1 hour at 4°C on a rotator.
-
For controls, preload separate lysate aliquots with non-hydrolyzable GTPγS (positive control) or GDP (negative control) before adding the beads.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3 times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Probe the membrane with an anti-Arf6 antibody to detect the amount of activated Arf6.
-
Analyze an aliquot of the total cell lysate to determine the total Arf6 protein level.
-
Matrigel Invasion Assay
This assay assesses the invasive capacity of cancer cells in vitro.[9][10][11][12]
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium.
-
Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
-
Cell Seeding and Invasion:
-
Harvest cells (e.g., control vs. GEP100 knockdown cells) and resuspend in serum-free medium.
-
Seed the cells into the Matrigel-coated upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C to allow for cell invasion.
-
-
Fixation and Staining:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the invading cells with a staining solution.
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Quantify the number of invaded cells per field of view.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the co-immunoprecipitation and Arf6 activation assays.
Conclusion
The GEP100-mediated signaling pathway represents a crucial mechanism driving cancer cell invasion and metastasis. Its activation downstream of key oncogenic drivers like EGFR highlights its potential as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the role of GEP100 in cancer and to develop novel strategies for therapeutic intervention. Further investigation into the regulation of GEP100 expression and its interplay with other signaling networks will be critical for a complete understanding of its role in cancer progression.
References
- 1. The EGFR-GEP100-Arf6-AMAP1 Signaling Pathway Specific to Breast Cancer Invasion and Metastasis† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. neweastbio.com [neweastbio.com]
- 7. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 8. abcam.com [abcam.com]
- 9. snapcyte.com [snapcyte.com]
- 10. corning.com [corning.com]
- 11. 使用 Millicell® Cell Culture Inserts 的細胞遷移和入侵測試指引 [sigmaaldrich.com]
- 12. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Arp-100 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Arp-100" is associated with two distinct compounds that have been investigated in the context of cardiovascular research: AR-L 100 , a cardiotonic agent, and This compound , a selective matrix metalloproteinase-2 (MMP-2) inhibitor. This technical guide provides an in-depth overview of both molecules, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Part 1: AR-L 100 - A Positive Inotropic Agent
AR-L 100 is an imidazo[4,5-b]pyridine derivative that has demonstrated positive inotropic (cardiotonic) effects, suggesting its potential for the management of congestive heart failure.
Mechanism of Action
Contrary to initial assumptions that its effects were due to phosphodiesterase inhibition, research indicates that the primary mechanism of action for AR-L 100 is the inhibition of the Na+,K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger, ultimately enhancing myocardial contractility. Studies have shown that its cardiotonic effects are not mediated by cyclic AMP, as they are not blocked by muscarinic receptor stimulation and do not potentiate the effects of isoproterenol.
Signaling Pathway
Arp-100: A Technical Guide for the Study of MMP-2 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components. Its dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[1] Arp-100 is a potent and selective inhibitor of MMP-2, making it an invaluable tool for elucidating the multifaceted functions of this enzyme. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key experimental assays to probe MMP-2 function.
Introduction to this compound
This compound is a biphenylsulfonamide-based compound that acts as a selective inhibitor of MMP-2.[2] It interacts with the S1' pocket of the MMP-2 active site, thereby blocking its enzymatic activity.[3][4] Its high selectivity for MMP-2 over other MMPs makes it a precise tool for dissecting MMP-2-specific roles in complex biological systems.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound against various matrix metalloproteinases are summarized below. This data highlights the compound's high affinity for MMP-2.
| MMP Target | IC50 Value | Reference |
| MMP-2 | 12 nM | [3][4][5][6] |
| MMP-9 | 0.2 µM (200 nM) | [3][5][6] |
| MMP-3 | 4.5 µM | [3][4] |
| MMP-1 | >50 µM | [3][4] |
| MMP-7 | >50 µM | [3][4] |
Signaling Pathways Involving MMP-2
MMP-2 plays a significant role in cell signaling, particularly in pathways that promote angiogenesis and cell survival. One well-documented pathway involves the interaction of MMP-2 with integrin αVβ3, leading to the activation of the PI3K/AKT signaling cascade and subsequent upregulation of Vascular Endothelial Growth Factor (VEGF). This compound can be utilized to inhibit MMP-2 activity and thereby dissect this signaling axis.
Experimental Protocols
The following are detailed protocols for key experiments used to study MMP-2 function, incorporating this compound as an inhibitory tool.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Protocol:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media.
-
Incubate cells in serum-free media for 12-24 hours to collect conditioned media. To study the effect of this compound, treat cells with the desired concentration of this compound during this incubation period.
-
Collect the conditioned media and centrifuge at 400 x g for 5 minutes at 4°C to remove cells and debris.[4]
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.[7]
-
Mix 20-30 µg of protein from the conditioned media with non-reducing sample buffer (without β-mercaptoethanol or DTT and without boiling).
-
Load samples onto the gel. Include a positive control (recombinant MMP-2) and a molecular weight marker.
-
Run the gel at 120-150V at 4°C until the dye front reaches the bottom.[7]
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.[7]
-
Wash the gel briefly in developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).
-
Incubate the gel in fresh developing buffer at 37°C for 24-48 hours.
-
-
Staining and Analysis:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.[5]
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Gelatinase activity will be visible as clear bands, indicating areas where the gelatin has been degraded. The molecular weight can be used to distinguish between pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa).
-
Matrigel Invasion Assay (Boyden Chamber)
This assay measures the invasive potential of cells through a basement membrane matrix, a process often mediated by MMPs.
Protocol:
-
Preparation of Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1:3) with cold, serum-free cell culture medium.
-
Coat the upper surface of 8 µm pore size Transwell inserts with 50-100 µL of the diluted Matrigel.
-
Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
If testing this compound, pre-incubate the cells with various concentrations of the inhibitor for a specified time (e.g., 30 minutes) before seeding.
-
Seed 100 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% Crystal Violet for 10-20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize the stained cells under a microscope and count the number of invaded cells in several random fields.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
-
Western Blotting for MMP-2 and Downstream Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at desired concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MMP-2, phospho-AKT, total AKT, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Immunofluorescence for Cardiomyocyte Sarcomere Degeneration
This protocol is for visualizing the integrity of sarcomeres in cardiomyocytes, a process that can be influenced by MMP-2 activity.
Protocol:
-
Cell Culture and Treatment:
-
Culture neonatal rat ventricular myocytes (NRVMs) on coverslips coated with fibronectin or laminin.
-
Induce sarcomere degeneration with an appropriate stimulus (e.g., oncostatin-M).
-
Treat a subset of cells with this compound to assess its protective effect.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 2% BSA and 2% FBS in PBS) for 45-60 minutes.[3][5][7]
-
Incubate the cells with a primary antibody against a sarcomeric protein, such as α-actinin or troponin I, for 1 hour at room temperature or overnight at 4°C.[3][5][7]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the sarcomeric structure using a fluorescence or confocal microscope. Sarcomere degeneration will be evident by a disorganized and fragmented staining pattern of the sarcomeric proteins.
Conclusion
This compound is a highly selective and potent inhibitor of MMP-2, serving as an indispensable research tool for investigating the diverse biological and pathological roles of this key enzyme. The detailed protocols and background information provided in this guide are intended to facilitate the effective use of this compound in studying MMP-2 function in various contexts, from cell signaling to complex cellular processes like invasion and tissue remodeling. Careful experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data, ultimately advancing our understanding of MMP-2 and its potential as a therapeutic target.
References
- 1. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte immunofluorescence protocol [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Visualizing sarcomere and cellular dynamics in skeletal muscle to improve cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. [PDF] Analysis of Cardiomyocyte Development using Immunofluorescence in Embryonic Mouse Heart | Semantic Scholar [semanticscholar.org]
Arp-100: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Compound Details
This compound is a synthetic, small-molecule inhibitor that has demonstrated significant anti-invasive properties in various cancer cell models. Its high selectivity for MMP-2 makes it a valuable tool for studying the specific roles of this enzyme in physiological and pathological processes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₅S |
| Molecular Weight | 364.4 g/mol |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the direct inhibition of MMP-2, a zinc-dependent endopeptidase. MMP-2 plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By inhibiting MMP-2, this compound effectively blocks the breakdown of ECM components like type IV collagen, thereby impeding cancer cell migration and invasion.
The signaling pathways influenced by this compound's inhibition of MMP-2 are central to cancer progression. MMP-2 activity is often upregulated in malignant tumors and is associated with increased angiogenesis and cell motility.
Technical Guide to Arp-100: A Selective MMP-2 Inhibitor for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). This compound is a valuable tool for studying the role of MMP-2 in various physiological and pathological processes, particularly in cancer biology, including tumor invasion and metastasis.[1][2][3][4][5]
Core Compound Information
This compound, also known as Matrix Metalloproteinase-2 Inhibitor III, is a biphenylsulfonamide-based compound.[3][4] Its selective inhibition of MMP-2 makes it a crucial reagent for dissecting the specific contributions of this enzyme in complex biological systems.
| Property | Value | Reference |
| CAS Number | 704888-90-4 | [1][3][4] |
| Molecular Formula | C17H20N2O5S | [3][4] |
| Molecular Weight | 364.42 g/mol | [3][4] |
| Purity | ≥98% | [3][4] |
| Synonyms | This compound, MMP-2 Inhibitor III | [2][3][4] |
Supplier and Purchasing Information
This compound is available from several reputable suppliers for research purposes. The following table summarizes purchasing information from various vendors. Please note that pricing is subject to change and may not include shipping and handling fees.
| Supplier | Catalog Number | Available Quantities | Purity |
| Santa Cruz Biotechnology | sc-203522 | 5 mg | ≥98%[3][4] |
| TargetMol | T14322 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% |
| BioCrick | BCC2371 | 5 mg, 10 mg, 20 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1000 mg | >98%[1] |
| Biolinkk | A4432 | 5 mg, 10 mg | 98.00%[6] |
| Selleck Chemicals | S9909 | - | 98.70%[7] |
| Tocris Bioscience | 2621 | - | ≥99% |
Quantitative Data: Inhibitory Activity
This compound exhibits high selectivity for MMP-2. The following table presents the half-maximal inhibitory concentration (IC50) values of this compound against various matrix metalloproteinases.
| MMP Target | IC50 Value | Reference |
| MMP-2 | 12 nM | [1][2][7] |
| MMP-9 | 200 nM (0.2 µM) | [2][7] |
| MMP-3 | 4500 nM (4.5 µM) | [2][7] |
| MMP-1 | >50,000 nM (>50 µM) | [2][7] |
| MMP-7 | >50,000 nM (>50 µM) | [2][7] |
Signaling Pathways
MMP-2 plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[8] By inhibiting MMP-2, this compound can effectively block these processes. The signaling pathways leading to MMP-2 activation and its downstream effects are complex and involve multiple upstream regulators and downstream targets.
References
- 1. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. biolinkk.com [biolinkk.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Arp-100: A Technical Guide to Safety, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arp-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, angiogenesis, and tumor invasion. This guide provides a comprehensive overview of the safety, handling, and experimental application of this compound. It includes detailed information on its chemical and physical properties, hazard identification, safe handling and storage procedures, and established experimental protocols. Furthermore, this document outlines the key signaling pathways influenced by MMP-2, providing a basis for understanding the mechanism of action of this compound in a cellular context.
Chemical and Physical Properties
This compound, also known as MMP-2 Inhibitor III, is a synthetic compound with the chemical formula C17H20N2O5S.[1][2][3] It is supplied as a solid powder.[1][2]
| Property | Value | References |
| Molecular Weight | 364.42 g/mol | [1][3][4] |
| CAS Number | 704888-90-4 | [1][3][5] |
| Appearance | Solid Powder | [1][2] |
| Purity | ≥98% | [6][7] |
| Solubility | Soluble to 100 mM in DMSO | [1][3] |
Safety and Handling
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is classified as a flammable solid and can cause skin and serious eye irritation.[5]
| Hazard Class | GHS Classification |
| Flammable solids | Category 1 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to adhere to the following safety precautions:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Hand Protection: Wear protective gloves.[8]
-
Skin and Body Protection: Wear protective clothing.[8]
-
Respiratory Protection: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
-
-
Hygiene Measures: Wash face, hands, and any exposed skin thoroughly after handling.[8]
Storage and Stability
-
Storage Temperature: Store desiccated at -20°C for long-term storage (powder form can be stored for up to 3 years).[4] In solvent (DMSO), it can be stored at -80°C for up to 1 year.[4]
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[8] Keep away from heat and sources of ignition.[8]
First Aid Measures
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[8]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]
-
In case of ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of MMP-2, with an IC50 value of 12 nM.[1][3][4] It exhibits significantly less inhibitory activity towards other matrix metalloproteinases, demonstrating its selectivity.[1][3][4]
| MMP Target | IC50 Value | References |
| MMP-2 | 12 nM | [1][3][4] |
| MMP-9 | 200 nM | [1][3] |
| MMP-3 | 4500 nM | [1][3] |
| MMP-1 | > 50000 nM | [1][3] |
| MMP-7 | > 50000 nM | [1][3] |
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of MMP-2. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. By inhibiting MMP-2, this compound can prevent the breakdown of the ECM, thereby interfering with processes such as cell migration, invasion, and angiogenesis, which are critical for tumor progression and metastasis.[9]
Signaling Pathways
MMP-2 activity is regulated by complex signaling pathways, and its inhibition by this compound can have downstream effects on these pathways. Key signaling cascades influenced by MMP-2 activity include the PI3K/Akt and MAPK pathways, which are central to cell proliferation, survival, and migration.
Caption: Simplified signaling pathways leading to MMP-2 activation and its subsequent effects.
Experimental Protocols
This compound is frequently utilized in in vitro studies to investigate the role of MMP-2 in cancer cell biology, particularly in cell migration and invasion assays.
Preparation of this compound Stock Solutions
For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.
Caption: Workflow for preparing this compound stock solution.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is a general guideline for assessing the effect of this compound on the invasive potential of cancer cells. It is recommended to optimize conditions for specific cell lines.
Materials:
-
Boyden chamber apparatus with Matrigel-coated inserts (e.g., 8 µm pore size)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the upper chamber and incubate for at least 1 hour at 37°C.
-
Add cell culture medium containing a chemoattractant to the lower wells of the chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a predetermined concentration.
-
Treat the cell suspension with the desired concentration of this compound or vehicle control (DMSO) and incubate for a short period.
-
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the rehydrated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell invasion (typically 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the invasive cells on the lower surface of the membrane by immersing the inserts in a fixation solution.
-
Stain the fixed cells with a staining solution.
-
-
Quantification:
-
Gently wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the stained, invaded cells on the lower surface of the membrane using a microscope. Multiple fields of view should be counted for each insert.
-
The inhibitory effect of this compound is determined by comparing the number of invaded cells in the this compound-treated group to the vehicle control group.
-
Caption: General workflow for a cell invasion assay using this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-2 in various biological processes. Its high potency and selectivity make it a suitable agent for in vitro studies. Proper safety precautions and handling procedures are essential when working with this compound. The provided experimental protocols and signaling pathway diagrams offer a foundation for designing and conducting research involving this compound. It is imperative for researchers to consult the specific Safety Data Sheet provided by their supplier and to optimize experimental conditions for their particular cell systems and research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Compound Arp-100 in Cell Culture Experiments
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific, standardized protocol or compound referred to as "Arp-100" for cell culture experiments. The following application notes and protocols are provided as a comprehensive template based on standard laboratory procedures for the characterization of a novel investigational compound, hypothetically named "Compound this compound." Researchers should adapt these protocols based on the specific characteristics of their compound of interest.
Introduction
Compound this compound is a novel synthetic molecule under investigation for its potential therapeutic effects. This document provides detailed protocols for its application in in-vitro cell culture systems to assess its biological activity, including its effects on cell viability, proliferation, and modulation of specific signaling pathways. The methodologies outlined herein are intended for use by researchers, scientists, and professionals in the field of drug development.
Hypothetical Applications
-
Oncology Research: Investigation of the cytotoxic and anti-proliferative effects of Compound this compound on various cancer cell lines.
-
Immunology: Assessment of the immunomodulatory properties of Compound this compound on immune cell populations.
-
Neuroscience: Evaluation of the neuroprotective or neurotoxic effects of Compound this compound in neuronal cell models.
Hypothetical Mechanism of Action
Compound this compound is postulated to act as a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway. By binding to the ATP-binding pocket of KX, it prevents the phosphorylation of downstream effector proteins, such as "Protein Y" (PY), thereby inhibiting a cascade that is frequently hyperactivated in certain disease states.
Caption: Hypothetical signaling pathway inhibited by Compound this compound.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol describes a method to determine the effect of Compound this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Target cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound this compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader (570 nm wavelength)
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of Compound this compound in complete growth medium from the stock solution. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Compound this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Protein Y Phosphorylation
This protocol is for determining the effect of Compound this compound on the phosphorylation of its downstream target, Protein Y (p-PY).
Materials:
-
Target cell line
-
6-well tissue culture plates
-
Compound this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (anti-p-PY, anti-total-PY, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Compound this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-PY) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total-PY and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Cytotoxicity of Compound this compound on Various Cell Lines (IC₅₀ Values)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| Cancer Line A | 48 | 5.2 ± 0.4 |
| Cancer Line B | 48 | 12.8 ± 1.1 |
| Normal Fibroblast | 48 | > 100 |
| Cancer Line A | 72 | 2.1 ± 0.3 |
| Cancer Line B | 72 | 7.5 ± 0.9 |
| Normal Fibroblast | 72 | 95.4 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Densitometric Analysis of p-PY Inhibition by Compound this compound
| Treatment | Concentration (µM) | Relative p-PY/Total-PY Ratio (Normalized to Control) |
| Vehicle Control | 0 | 1.00 |
| Compound this compound | 1 | 0.65 |
| Compound this compound | 5 | 0.21 |
| Compound this compound | 10 | 0.05 |
Data derived from densitometric analysis of Western Blots.
Arp-100 solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arp-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1][2][3] MMP-2 plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion, metastasis, and angiogenesis.[4][5][6][7] By selectively inhibiting MMP-2, this compound serves as a valuable tool for studying the pathological roles of MMP-2 and as a potential therapeutic agent in cancer research. These application notes provide detailed protocols for the solubilization of this compound and the preparation of stock solutions for in vitro studies.
Mechanism of Action
This compound exerts its inhibitory effect by interacting with the S1' pocket of MMP-2.[1] This selective inhibition prevents the breakdown of ECM components, such as type IV collagen, which is essential for cancer cells to invade surrounding tissues and metastasize to distant organs.[5] The activity of MMP-2 is linked to several signaling pathways that promote cancer progression. Notably, MMP-2 can interact with integrin αvβ3, leading to the activation of the PI3K/AKT signaling pathway, which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[2] MMP-2 activity has also been associated with the ERK1/2 signaling pathway. By inhibiting MMP-2, this compound can modulate these downstream signaling events, thereby reducing cancer cell invasion, migration, and angiogenesis.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes this data for easy reference. It is recommended to use fresh, anhydrous solvents for optimal dissolution.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 100 | 68.6 - 274.4 | Sonication may be required for higher concentrations.[1][8] Use fresh, moisture-free DMSO.[4] |
| DMF | 25 | 68.6 | |
| Ethanol | 30 - 73 | 82.3 - 200.3 | |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 | 0.27 | Limited aqueous solubility. |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 364.42 g/mol
Experimental Protocols: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Protocol:
-
Pre-weighing and Calculation:
-
This compound is typically supplied in pre-weighed vials.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 364.42 g/mol )) * 1,000,000 µL/L = 274.4 µL
-
-
-
Reconstitution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][4] For short-term storage, -20°C is acceptable for up to one month.[4] The powdered form of this compound is stable for at least 3 years when stored at -20°C.[1][4]
-
Preparation of Working Solutions:
For cell-based assays, it is advisable to prepare a fresh dilution of the stock solution in the appropriate cell culture medium just before use. To avoid precipitation, it is recommended to first dilute the DMSO stock solution in a serum-free medium before adding it to the final culture medium. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
References
- 1. MMP-2 and MMP-9 activity is regulated by estradiol and tamoxifen in cultured human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stromal matrix metalloproteinase 2 regulates collagen expression and promotes the outgrowth of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cutting to the Chase: How Matrix Metalloproteinase-2 Activity Controls Breast-Cancer-to-Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix-metalloproteinases as targets for controlled delivery in cancer: an analysis of upregulation and expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Arp-100 in a Matrigel Invasion Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This document provides a detailed protocol for employing Arp-100, a putative inhibitor of key signaling pathways in cell migration, within a Matrigel invasion assay. This compound is investigated for its potential to modulate the EGFR-GEP100-Arf6-AMAP1 signaling pathway, which is crucial for the invasive phenotype of certain cancer cells.[1][2][3][4] This pathway regulates actin cytoskeleton dynamics, formation of invasive structures like invadopodia, and cell motility.[3][5]
Principle of the Assay:
The Matrigel invasion assay utilizes a Boyden chamber system, which consists of a cell culture insert with a porous membrane.[6] This membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix that acts as a barrier to non-invasive cells.[6][7] Invasive cells actively degrade the Matrigel and migrate through the pores towards a chemoattractant in the lower chamber.[7] The effect of this compound on cell invasion is quantified by comparing the number of cells that invade through the Matrigel-coated membrane in the presence and absence of the compound.
Experimental Protocols
Materials and Reagents:
-
Cell culture inserts with 8.0 µm pore size membranes[6][8][9]
-
Matrigel Basement Membrane Matrix (standard or growth factor reduced)[6][7]
-
Cell culture medium (appropriate for the cell line)
-
This compound (stock solution of known concentration)
-
Phosphate-Buffered Saline (PBS)[8]
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)[7][8]
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[7][10]
-
Sterile pipette tips and tubes
-
Microscope for imaging and quantification[8]
Experimental Workflow:
References
- 1. The EGFR-GEP100-Arf6-AMAP1 signaling pathway specific to breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EGFR-GEP100-Arf6-AMAP1 Signaling Pathway Specific to Breast Cancer Invasion and Metastasis† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Viewer for NDEx [ndexbio.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. corning.com [corning.com]
- 8. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. snapcyte.com [snapcyte.com]
Application Notes and Protocols for Arp-100 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arp-100 is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the breakdown of the extracellular matrix.[1][2] Dysregulation of MMP-2 activity is associated with various pathological processes, including cancer metastasis and cardiovascular diseases. These application notes provide detailed protocols for the administration of this compound in preclinical animal models, with a focus on a cardiac ischemia-reperfusion (IR) injury model. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exhibits high selectivity for MMP-2, with an IC50 value of 12 nM.[1] It shows significantly less inhibitory activity against other MMPs, such as MMP-1, MMP-3, MMP-7, and MMP-9.[1] By inhibiting MMP-2, this compound can prevent the degradation of extracellular matrix components and the cleavage of specific intracellular proteins, thereby mitigating tissue damage in various disease models.
Data Presentation
This compound Inhibitory Activity
| MMP Isoform | IC50 (nM) |
| MMP-2 | 12 |
| MMP-9 | 200 |
| MMP-3 | 4500 |
| MMP-1 | >50000 |
| MMP-7 | >50000 |
Data sourced from in vitro enzyme activity assays.[1]
In Vivo Administration (Isolated Heart Perfusion Model)
| Animal Model | Organ System | Condition | This compound Concentration | Administration Route | Key Findings |
| Rat | Heart | Ischemia-Reperfusion Injury | Not specified in abstract | Perfusion | Improved recovery of cardiac contractile function, attenuated junctophilin-2 proteolysis, and prevented ultrastructural damage to the dyad.[1][2] |
| Mouse | Heart | Ischemia-Reperfusion Injury | 10 µM | Perfusion | Attenuated the reduction in post-ischemic Left Ventricular Developed Pressure (LVDP).[3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For administration in aqueous-based systems such as isolated organ perfusion, this compound, which is soluble in DMSO, needs to be prepared in a vehicle compatible with the biological system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Krebs-Henseleit bicarbonate buffer (or other appropriate physiological buffer)
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, dilute the this compound stock solution in the physiological buffer to the desired final concentration (e.g., 10 µM for the isolated mouse heart model).
-
Ensure the final concentration of DMSO in the perfusion buffer is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the physiological buffer.
Isolated Rat Heart Langendorff Perfusion Model for Ischemia-Reperfusion Injury
This protocol describes the administration of this compound in an ex vivo model of cardiac ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin (1000 U/mL)
-
Sodium pentobarbital (or other suitable anesthetic)
-
Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 / 5% CO2
-
Langendorff perfusion system
-
This compound treatment solution
-
Vehicle control solution
Protocol:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, intraperitoneal injection).
-
Administer heparin (500 U, intraperitoneal injection) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
Following equilibration, switch the perfusion to either the this compound treatment solution or the vehicle control solution.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 20 minutes).
-
Initiate reperfusion by restoring the flow with the respective treatment or vehicle solution for a defined period (e.g., 40 minutes).
-
Continuously monitor cardiac function (e.g., heart rate, left ventricular developed pressure, coronary flow) throughout the experiment.
-
At the end of the experiment, collect heart tissue for further analysis (e.g., Western blotting for MMP-2 activity and downstream targets, histology).
Signaling Pathways and Visualizations
This compound, by inhibiting MMP-2, can modulate signaling pathways involved in cell survival, apoptosis, and tissue remodeling. In the context of cardiac ischemia-reperfusion injury, MMP-2 activation is linked to the cleavage of several intracellular proteins, including the structural protein junctophilin-2, which is crucial for maintaining the integrity of the cardiac dyad and proper excitation-contraction coupling.
Caption: this compound inhibits MMP-2, preventing downstream cardiac damage.
Caption: Workflow for this compound administration in an isolated heart model.
References
Arp-100: Application Notes and Protocols for Optimal MMP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), for experimental research. The following sections detail the mechanism of action, recommended treatment durations for optimal inhibition based on various experimental models, and detailed protocols for in vitro assays.
Introduction
This compound is a high-affinity, selective inhibitor of MMP-2, an enzyme implicated in the degradation of the extracellular matrix.[1][2] Its role in cellular invasion, migration, and tissue remodeling makes it a key target in cancer biology and cardiovascular research.[3] this compound exhibits significantly less inhibitory activity against other MMPs such as MMP-1, MMP-3, MMP-7, and MMP-9, making it a valuable tool for specific investigations into the function of MMP-2.[1][2]
Mechanism of Action
This compound functions by binding to the active site of MMP-2, thereby preventing the cleavage of its substrates, which are primarily components of the extracellular matrix like type IV collagen. This inhibition of proteolytic activity blocks the remodeling of the tissue microenvironment, which is a critical step in processes such as tumor cell invasion and angiogenesis.
Optimal Treatment Duration for MMP-2 Inhibition
The optimal treatment duration with this compound for maximal inhibition of MMP-2 is highly dependent on the experimental system, including the cell type, the biological process being investigated, and the specific assay being performed. While a universal optimal duration has not been established, a review of the current literature provides guidance for various applications.
In Vitro Cell-Based Assays
For cell-based assays, the treatment duration should be sufficient to observe the biological effect mediated by MMP-2 inhibition. This can range from a few hours to several days.
| Application | Cell Type | This compound Concentration | Treatment Duration | Reference |
| Cell Invasion Assay | Retinoblastoma (Y79, Weri-1) | 5 µM | Overnight | [3] |
| Cell Migration Assay | Retinoblastoma (Y79, Weri-1) | 5 µM | Overnight | [3] |
| Cardiomyocyte Protection | HL-1 (murine adult cardiomyocyte) | Not specified | 12 hours (reoxygenation phase) | [4] |
| Cardiomyocyte Injury Model | Neonatal Rat Cardiomyocytes | Not specified | Pre-treatment 24 hours prior to hypoxia/reoxygenation | [5] |
| Inhibition of Invasive Elongations | Not specified | 50 nM | Not specified | [1][2] |
Note: For enzymatic assays using purified MMP-2, pre-incubation with this compound is often performed for a shorter duration (e.g., 30 minutes) to allow for binding to the enzyme before substrate addition.
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Boyden Chamber)
This protocol is adapted from studies investigating the effect of MMP-2 inhibition on cancer cell invasion.[3]
Materials:
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
This compound (stock solution in DMSO)
-
Test cells (e.g., HT1080 or Y79 retinoblastoma cells)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate for at least 2 hours at 37°C to allow for gelation.
-
Cell Preparation: Culture test cells to ~80% confluency. Harvest cells and resuspend in serum-free medium.
-
Assay Setup:
-
To the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber, add the cell suspension in serum-free medium.
-
Add this compound to the upper chamber at the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 16-24 hours. The optimal time should be determined empirically for the specific cell line.[6]
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes.[6]
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several fields of view using a microscope.
-
Protocol 2: Cardiomyocyte Protection Assay (Hypoxia/Reoxygenation Model)
This protocol is based on studies evaluating the protective effects of MMP-2 inhibition in cardiac injury models.[4][5]
Materials:
-
Primary neonatal rat cardiomyocytes or a suitable cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator
-
Reagents for viability/apoptosis assays (e.g., MTS assay, TUNEL staining)
Procedure:
-
Cell Culture: Plate cardiomyocytes and culture under standard conditions until they form a confluent monolayer.
-
Pre-treatment (Optional but Recommended): Some studies pre-treat the cells with this compound for a period (e.g., 24 hours) before inducing hypoxia.[5] Add this compound to the culture medium at the desired concentration.
-
Hypoxia: Replace the medium with fresh medium (with or without this compound). Place the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration sufficient to induce injury (e.g., 5-12 hours).[4][5]
-
Reoxygenation: After the hypoxic period, return the cells to a normoxic incubator (21% O2, 5% CO2). Replace the medium with fresh, oxygenated medium containing this compound (or vehicle control).
-
Treatment during Reoxygenation: The treatment with this compound is typically maintained throughout the reoxygenation period (e.g., 12-24 hours).[4]
-
Analysis: At the end of the reoxygenation period, assess cell viability, apoptosis, or other relevant parameters using standard assays.
Visualizations
Caption: Mechanism of this compound inhibition of MMP-2-mediated extracellular matrix degradation.
Caption: Workflow for a typical in vitro cell invasion assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP | TargetMol [targetmol.com]
- 3. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac shock wave therapy protects cardiomyocytes from hypoxia-induced injury by modulating miR-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adiponectin Protects Hypoxia/Reoxygenation-Induced Cardiomyocyte Injury by Suppressing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Arp-100: Application Notes and Protocols for a Selective MMP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arp-100, also known as MMP-2 Inhibitor III, is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2] MMP-2, a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes.[3] Elevated MMP-2 activity is strongly associated with pathological processes such as tumor invasion, metastasis, and angiogenesis.[4] this compound's selectivity for MMP-2 over other MMPs makes it a valuable tool for investigating the specific roles of MMP-2 in these processes and for exploring its potential as a therapeutic target.[1][2]
These application notes provide detailed protocols for the reconstitution of this compound from powder, its use in key experimental assays, and an overview of the signaling pathways it impacts.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 364.42 g/mol | |
| Molecular Formula | C₁₇H₂₀N₂O₅S | |
| CAS Number | 704888-90-4 | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 100 mM) |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ Value | Reference |
| MMP-2 | 12 nM | [1][2] |
| MMP-9 | 200 nM | [1][2] |
| MMP-3 | 4500 nM | [1][2] |
| MMP-1 | >50,000 nM | [1][2] |
| MMP-7 | >50,000 nM | [1][2] |
Experimental Protocols
Reconstitution of this compound from Powder
This protocol describes the reconstitution of lyophilized this compound powder to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-equilibration: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Based on the desired stock concentration, carefully add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 364.42), add 274.4 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.[2] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Note on Working Solutions: To prepare working solutions, further dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium to avoid precipitation.[2]
This compound Reconstitution Workflow
Gelatin Zymography for MMP-2 Activity
This protocol is used to detect the enzymatic activity of MMP-2 in biological samples, such as conditioned cell culture media.
Materials:
-
Conditioned cell culture media (serum-free)
-
Polyacrylamide gel containing 0.1% gelatin
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation: Collect serum-free conditioned media from cell cultures. Centrifuge to remove cellular debris. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with non-reducing Tris-Glycine SDS sample buffer. Do not heat the samples. Load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS.
-
Enzyme Activation: Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C. This allows the gelatinases to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
Analysis: Image the gel. The molecular weight of the bands can be used to identify pro-MMP-2 (approx. 72 kDa) and active MMP-2 (approx. 62 kDa). The intensity of the bands can be quantified using densitometry.
Cell Invasion Assay (Boyden Chamber)
This protocol measures the ability of cells to invade through a basement membrane matrix, a process that can be inhibited by this compound.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel in cold, serum-free medium and coat the top surface of the Boyden chamber inserts. Incubate for at least 1 hour at 37°C to allow the gel to solidify.[5]
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup: Add the cell suspension to the upper chamber of the coated inserts. In the lower chamber, add medium containing a chemoattractant. To test the effect of this compound, add the desired concentration of the inhibitor to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with a fixation solution for 10-15 minutes. Stain the cells with crystal violet for 10-20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view using a microscope. The number of invaded cells in the this compound-treated group can be compared to the control group to determine the inhibitory effect.
Cell Invasion Assay Workflow
Signaling Pathways
MMP-2 is a key downstream effector of several signaling pathways that promote cancer progression. By inhibiting MMP-2, this compound can disrupt these pathways and their pro-tumorigenic effects. One such critical pathway is the PI3K/Akt signaling cascade.
PI3K/Akt/MMP-2 Signaling Pathway:
Growth factors binding to receptor tyrosine kinases (RTKs) can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. Activated Akt can then promote the transcription of the MMP-2 gene through the activation of transcription factors such as NF-κB. Increased MMP-2 expression and activity then leads to the degradation of the extracellular matrix, facilitating cell migration, invasion, and angiogenesis. This compound directly inhibits the enzymatic activity of MMP-2, thereby blocking the final step of this pro-invasive signaling cascade.
PI3K/Akt/MMP-2 Signaling Pathway
References
Application Notes and Protocols for Inhibiting HT1080 Fibrosarcoma Cell Invasion with Arp-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT1080, a human fibrosarcoma cell line, is a widely utilized model in cancer research due to its highly invasive nature, which is largely attributed to the constitutive expression and activation of matrix metalloproteinases (MMPs).[1] Among these, MMP-2 (Gelatinase A) plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion and metastasis.[2][3] Arp-100 is a potent and selective inhibitor of MMP-2, demonstrating significant anti-invasive properties in HT1080 cells.[4][5][6] These application notes provide detailed protocols and data for utilizing this compound to inhibit HT1080 cell invasion, along with insights into the potential signaling pathways involved.
Data Presentation
This compound Inhibitory Activity
This compound exhibits high selectivity for MMP-2 over other matrix metalloproteinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Matrix Metalloproteinase (MMP) | IC50 Value |
| MMP-2 | 12 nM[5][6] |
| MMP-9 | 200 nM[5][6] |
| MMP-3 | 4500 nM (4.5 µM)[5][6] |
| MMP-1 | >50000 nM (>50 µM)[5][6] |
| MMP-7 | >50000 nM (>50 µM)[5][6] |
Effect of this compound on HT1080 Cell Invasion
| This compound Concentration | Observed Effect on HT1080 Invasion |
| 50 nM | Significant reduction in the total number of invasive elongations in an in vitro Matrigel invasion model.[6] |
Signaling Pathways
Established Mechanism of this compound Action
This compound directly inhibits the enzymatic activity of MMP-2, which is crucial for the degradation of Type IV collagen, a major component of the basement membrane. By blocking this activity, this compound prevents HT1080 cells from breaching the ECM.
Caption: this compound inhibits HT1080 cell invasion by directly targeting MMP-2.
Implicated Signaling Pathways in HT1080 Cell Invasion
Cell migration and invasion are complex processes regulated by multiple signaling pathways. In HT1080 cells, the Focal Adhesion Kinase (FAK) and Rac1 signaling cascades are known to be important for cell motility. While a direct link between this compound and these pathways has not been definitively established, they represent potential areas for further investigation into the secondary effects of MMP-2 inhibition.
Caption: FAK/Rac1 signaling pathway involved in HT1080 cell migration.
Experimental Protocols
Cell Culture
-
Cell Line: HT1080 human fibrosarcoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol is adapted from standard Boyden chamber assay procedures.
Materials:
-
Boyden chambers (Transwell® inserts) with 8.0 µm pore size polycarbonate membranes
-
Matrigel® Basement Membrane Matrix
-
Serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Workflow:
Caption: Workflow for the HT1080 cell invasion assay.
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® to the desired concentration (e.g., 1 mg/mL) with cold, serum-free DMEM.
-
Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gelling.
-
-
Cell Preparation:
-
Culture HT1080 cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours in DMEM without FBS.
-
Harvest the cells using Trypsin-EDTA and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
-
Invasion Assay:
-
Prepare different concentrations of this compound in serum-free DMEM.
-
Add 200 µL of the cell suspension (containing the desired this compound concentration or vehicle control) to the upper chamber of the Matrigel®-coated inserts.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Conclusion
This compound is a valuable tool for studying the mechanisms of HT1080 fibrosarcoma cell invasion. Its high potency and selectivity for MMP-2 make it an excellent candidate for targeted anti-invasive therapies. The provided protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on cancer cell invasion. Further research is warranted to fully elucidate the downstream signaling effects of this compound and to explore its therapeutic potential in more complex in vivo models.
References
- 1. FAK Potentiates Rac1 Activation and Localization to Matrix Adhesion Sites: A Role for βPIX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-29 Family Suppresses the Invasion of HT1080 Human Fibrosarcoma Cells by Regulating Matrix Metalloproteinase 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Suppression of Cell Growth and Programmed Cell Death-Ligand 1 Expression in HT1080 Fibrosarcoma Cells by Low Molecular Weight Fucoidan Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of selenite on invasion of HT1080 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Arp-100
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Arp-100 dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: The datasheet for this compound indicates that it is soluble in DMSO, but I am unable to dissolve it. Why is this happening?
A1: While this compound is reported to be soluble in DMSO, several factors can influence its dissolution in a laboratory setting.[1][2] These can include:
-
Compound Purity and Form: The purity of the this compound lot can affect its solubility. Additionally, compounds can exist in different crystalline forms (polymorphs) which may have different solubility characteristics.
-
DMSO Quality: The purity and water content of the DMSO are critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds.
-
Storage Conditions: Improper storage of this compound or the DMSO solvent can lead to degradation or changes in physical properties that affect solubility. Datasheets often recommend storing this compound desiccated at +4°C or -20°C.[1][3]
-
Dissolution Technique: The method used to dissolve the compound, including the concentration, temperature, and mixing technique, can impact the outcome.
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly across different suppliers, but it is generally considered to be highly soluble.
| Supplier/Source | Reported Solubility in DMSO |
| R&D Systems | Soluble to 100 mM |
| TargetMol | 96 mg/mL (263.43 mM) |
| BioCrick | Soluble to 100 mM |
Q3: Can I heat the this compound solution to aid dissolution?
A3: Gentle warming can be an effective method to increase the solubility of a compound. However, it is crucial to do so with caution, as excessive heat can degrade the compound. It is recommended to warm the solution gently (e.g., in a 37°C water bath) for a short period while monitoring for dissolution.
Q4: The this compound was dissolved, but a precipitate formed after some time. What could be the cause?
A4: Precipitation of a previously dissolved compound can occur for several reasons:
-
Supersaturation: The initial dissolution may have resulted in a supersaturated solution, which is unstable and can lead to precipitation over time.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
Moisture Absorption: If the DMSO stock solution is not properly sealed, it can absorb water from the atmosphere, which can lead to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the formation of less soluble crystal structures.
Troubleshooting Guide: this compound Not Dissolving in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow these troubleshooting steps:
Step 1: Verify Material Quality and Storage
-
This compound:
-
DMSO:
-
Use high-purity, anhydrous (or low water content) DMSO.
-
Use a fresh, unopened bottle of DMSO if possible to minimize water contamination.
-
Ensure the DMSO has been stored properly in a tightly sealed container to prevent moisture absorption.
-
Step 2: Optimize Dissolution Protocol
-
Concentration: Attempt to dissolve a smaller amount of this compound to prepare a lower concentration stock solution first.
-
Mixing:
-
Ensure vigorous mixing. Use a vortex mixer for several minutes.
-
If a vortexer is insufficient, try sonication. A brief sonication in a water bath can often help break up solid particles and enhance dissolution. One supplier specifically recommends sonication for this compound.[2]
-
-
Temperature:
-
Gently warm the solution in a water bath (e.g., 37°C) for a short period (10-15 minutes).
-
Visually inspect for dissolution. Avoid prolonged or excessive heating.
-
Step 3: If Dissolution is Still Unsuccessful
-
Contact Technical Support: If you have followed all the troubleshooting steps and are still unable to dissolve the this compound, please contact the supplier's technical support for further assistance. Provide them with the product lot number and a detailed description of the steps you have taken.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 364.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional, set to 37°C)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 364.42 g/mol x 1000 mg/g = 3.64 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 3.64 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the Compound:
-
Tightly cap the tube and vortex for 2-5 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
-
Troubleshooting Dissolution (if necessary):
-
If the compound has not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, or in addition, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Arp-100 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arp-100, particularly concerning its use at high concentrations and potential for cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with an IC50 value of 12 nM.[1][2] It functions by interacting with the S1' pocket of MMP-2, thereby inhibiting its enzymatic activity.[1] This inhibition has been shown to have anti-invasive properties in in vitro models.[1][2] this compound displays high selectivity for MMP-2 over other MMPs such as MMP-1, MMP-3, MMP-7, and MMP-9.[1]
Q2: Is this compound expected to be cytotoxic at high concentrations?
While specific data on this compound-induced cytotoxicity at high concentrations is not extensively published, it is a common phenomenon for selective inhibitors to exhibit off-target effects and induce cytotoxicity when used at concentrations significantly above their effective range. High concentrations of any small molecule can lead to cellular stress, apoptosis, or necrosis through various mechanisms. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the aqueous cell culture medium.[1] The powder form of this compound should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[1]
Q4: What are the known signaling pathways affected by this compound?
This compound directly inhibits MMP-2. MMP-2 is known to be involved in the breakdown of the extracellular matrix.[2] Furthermore, studies have indicated that MMP-2 suppression can disrupt the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, and can affect the expression of vascular endothelial growth factor (VEGF).[2]
Troubleshooting Guide
Issue 1: High levels of cell death observed in this compound treated cells compared to vehicle control.
-
Question: I am observing significant cytotoxicity in my cell cultures treated with high concentrations of this compound. What could be the cause and how can I troubleshoot this?
-
Answer: High concentrations of this compound may lead to off-target effects or solvent-induced toxicity.
-
Recommendation 1: Perform a dose-response curve. Test a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line. This will help you identify a non-toxic working concentration.
-
Recommendation 2: Check solvent concentration. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level non-toxic to your cells (typically <0.5%).
-
Recommendation 3: Assess the mechanism of cell death. Use assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide staining) to understand how this compound might be inducing cell death.
-
Issue 2: Inconsistent results or poor reproducibility in cytotoxicity assays.
-
Question: My results with this compound vary between experiments. What are the potential sources of this variability?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Recommendation 1: Ensure complete solubilization. this compound may precipitate if not properly dissolved. Sonication is recommended for dissolving this compound in DMSO.[1] Always visually inspect your stock and working solutions for any precipitates.
-
Recommendation 2: Standardize cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and growth conditions, as these can influence cellular responses to treatment.
-
Recommendation 3: Prepare fresh dilutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions of this compound from the stock for each experiment.
-
Data Presentation
Table 1: Cytotoxicity of this compound on [Cell Line Name]
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [Value] | 0 ± [Value] |
| [Concentration 1] | [Value] ± [Value] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] | [Value] ± [Value] |
This table is a template for researchers to summarize their quantitative data from cytotoxicity assays.
Experimental Protocols
Protocol: Assessing Cytotoxicity using MTT Assay
This protocol provides a general method for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: Putative signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Inconsistent results with Arp-100 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1][2] Its mechanism of action involves binding to the S1' pocket of the MMP-2 enzyme, which is crucial for its catalytic activity.[1][2] By inhibiting MMP-2, this compound can effectively block the degradation of extracellular matrix components, such as type IV collagen, a key process in cell invasion and migration.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for MMP-2. Its inhibitory concentration (IC50) for MMP-2 is approximately 12 nM. It shows significantly less activity against other MMPs, with IC50 values of >50 μM for MMP-1 and MMP-7, 4.5 μM for MMP-3, and 0.2 μM for MMP-9.[1][2]
Q3: How should this compound be stored and handled?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvent should this compound be dissolved?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[2]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of MMP-2 Activity
Possible Cause 1.1: Incorrect Inhibitor Concentration.
-
Recommendation: The effective concentration of this compound can vary between cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A common starting point for in vitro studies is in the nanomolar to low micromolar range. For example, a concentration of 50 nM has been shown to significantly reduce invasive elongations in a Matrigel model.[1][2]
Possible Cause 1.2: Inhibitor Instability in Culture Medium.
-
Recommendation: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered. Some components in the media could potentially degrade the inhibitor.[5] It is advisable to freshly prepare the this compound working solution for each experiment and minimize the pre-incubation time in the medium before adding it to the cells.
Possible Cause 1.3: High Cell Density.
-
Recommendation: The expression and activity of MMPs can be influenced by cell density.[6][7][8][9][10] In some cell lines, MMP expression decreases as cell density increases.[8] It is crucial to maintain consistent cell seeding densities across experiments. We recommend seeding cells at a density that allows them to be in the exponential growth phase during the experiment.
Possible Cause 1.4: Presence of Serum in the Culture Medium.
-
Recommendation: Serum contains various proteins and growth factors that can interfere with the activity of MMP inhibitors.[11] Serum proteins may bind to the inhibitor, reducing its effective concentration. For certain experiments, such as studying specific signaling pathways, it is advisable to perform the treatment in serum-free or low-serum media after a period of serum starvation to synchronize the cells.[11]
Issue 2: Off-Target Effects Observed
Possible Cause 2.1: Non-Specific Binding.
-
Recommendation: Although this compound is highly selective for MMP-2, at very high concentrations, the risk of off-target effects increases. To confirm that the observed phenotype is due to MMP-2 inhibition, consider using a structurally different MMP-2 inhibitor as a control. Additionally, performing rescue experiments by overexpressing a resistant form of MMP-2 can help validate the specificity of the effect.
Possible Cause 2.2: Cellular Compensation.
-
Recommendation: Inhibition of one MMP may sometimes lead to the upregulation of other MMPs as a compensatory mechanism. It is advisable to assess the expression and activity of other relevant MMPs, such as MMP-9, to rule out any compensatory effects that might be influencing your results.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| IC50 for MMP-2 | 12 nM | [1][2] |
| IC50 for MMP-9 | 0.2 µM | [1][2] |
| IC50 for MMP-3 | 4.5 µM | [1][2] |
| IC50 for MMP-1 | >50 µM | [1][2] |
| IC50 for MMP-7 | >50 µM | [1][2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year | [2] |
| Recommended Solvent | DMSO | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture and Starvation:
-
Culture your cells of interest to 70-80% confluency.
-
The day before the assay, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step helps to reduce baseline cell migration and enhances the effect of chemoattractants.
-
-
Preparation of Chambers:
-
Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS).
-
-
Cell Seeding and Treatment:
-
Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, prepare the cell suspension containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Add 500 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for your cell line to invade (typically 12-48 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the insert with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and let them air dry.
-
Visualize and count the stained cells under a microscope. Count the cells in at least five random fields per insert.
-
Alternatively, the crystal violet can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm.
-
Protocol 2: Gelatin Zymography for MMP-2 Activity
-
Sample Preparation (Conditioned Media):
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with serum-free media.
-
Incubate the cells in a serum-free medium containing this compound at the desired concentrations or a vehicle control for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each conditioned media sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gel and run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Analysis:
-
The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa).
-
The intensity of the bands can be quantified using densitometry software.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified MMP-2 signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. MMP2 - Wikipedia [en.wikipedia.org]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor cell density regulates matrix metalloproteinases for enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Density-dependent regulation of cell-surface association of matrix metalloproteinase-2 (MMP-2) in breast-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arp-100 Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Arp-100, a selective MMP-2 inhibitor, for various cell lines. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1] Its primary mechanism of action is to block the enzymatic activity of MMP-2, which is a key enzyme involved in the degradation of the extracellular matrix (ECM).[2][3] By inhibiting MMP-2, this compound can impede cancer cell invasion and metastasis.[1]
Q2: What is the typical starting concentration range for this compound in cell culture experiments?
Based on its enzymatic IC50 value of 12 nM for MMP-2, a common starting concentration for in vitro cell-based assays is around 50 nM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in DMSO.[4] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium. To avoid precipitation, it's recommended to first dilute the stock solution in a small volume of DMSO to create a gradient before adding it to the aqueous culture medium.[4] Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
This compound displays selectivity for MMP-2 over other MMPs.[1] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of MMP-2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Low solubility in aqueous solutions. - High final concentration. - Temperature shock during dilution. | - Prepare a higher concentration stock in 100% DMSO and perform serial dilutions in DMSO before adding to the medium.[4] - Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.1%). - Warm the culture medium to 37°C before adding the this compound solution. |
| Inconsistent or no effect of this compound | - Suboptimal concentration for the specific cell line. - Low expression of MMP-2 in the chosen cell line. - Degradation of this compound in the culture medium. - Incorrect experimental setup. | - Perform a dose-response curve to determine the optimal concentration. - Confirm MMP-2 expression in your cell line using techniques like Western blot or qPCR. - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Review and optimize your experimental protocol, including cell seeding density and incubation time.[5] |
| High levels of cell death at expected effective concentrations | - The cell line is highly sensitive to this compound. - Off-target toxicity at the tested concentrations. - Synergistic effects with other components in the culture medium. | - Perform a viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration range. - Lower the concentration of this compound and perform a time-course experiment to find a non-toxic effective window. - Use a serum-free or reduced-serum medium to minimize potential interactions. |
| Variability between replicate experiments | - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in multi-well plates. - Passage number of cells. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.[5] - Calibrate pipettes regularly and use proper pipetting techniques.[5] - Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity. - Use cells within a consistent and low passage number range for all experiments. |
Data Summary: this compound Inhibitory Activity
| Target | IC50 Value | Notes |
| MMP-2 | 12 nM | Potent and selective inhibition.[1] |
| MMP-9 | 200 nM | Less potent inhibition compared to MMP-2.[1] |
| MMP-3 | 4500 nM | Significantly lower inhibitory activity.[1] |
| MMP-1 | >50,000 nM | Negligible inhibitory activity.[1] |
| MMP-7 | >50,000 nM | Negligible inhibitory activity.[1] |
| Cell Line | Reported Effective Concentration | Observed Effect |
| HT1080 (Fibrosarcoma) | 50 nM | Significant reduction in invasive elongations.[1] |
| Various Cancer Cell Lines | Cell line-dependent | It is crucial to experimentally determine the optimal concentration for each cell line as sensitivity can vary significantly. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive capacity of cells.
Materials:
-
Target cell line
-
Serum-free and complete cell culture medium
-
This compound
-
Boyden chamber inserts (e.g., Matrigel-coated inserts)
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium.
-
Assay Setup: Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions. Add a chemoattractant (e.g., complete medium with FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period that allows for cell invasion (typically 12-48 hours).
-
Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with a fixing solution and then stain them with a suitable staining solution.
-
Cell Counting: Count the number of stained, invaded cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of invasion inhibition for each this compound concentration relative to the vehicle control.
Visualizations
References
Technical Support Center: Troubleshooting Arp-100 Inhibition of MMP-2
Welcome to the technical support center for troubleshooting experiments involving the Matrix Metalloproteinase-2 (MMP-2) inhibitor, Arp-100. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues that may lead to a lack of observed MMP-2 inhibition by this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of MMP-2 activity with this compound. What are the possible reasons?
There are several potential reasons why this compound may not appear to inhibit MMP-2 activity in your experiment. These can be broadly categorized into issues with the inhibitor itself, the enzyme's activity, or the assay conditions. This guide will walk you through troubleshooting each of these areas.
Q2: What is the known potency and selectivity of this compound for MMP-2?
This compound is a potent and selective inhibitor of MMP-2 with a reported IC50 value of 12 nM.[1][2][3][4] It exhibits significantly less inhibitory activity against other matrix metalloproteinases (MMPs), such as MMP-1 (>50 μM), MMP-3 (4.5 μM), MMP-7 (>50 μM), and MMP-9 (0.2 μM).[1][2][3][4] this compound is known to interact with the S1' pocket of MMP-2.[1][2][3][4]
Troubleshooting Guide
Category 1: Issues with the Inhibitor (this compound)
A primary reason for the lack of inhibition is the integrity and concentration of this compound.
1.1. Improper Storage and Handling of this compound
-
Question: How should this compound be stored?
-
Answer: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in a solvent like DMSO should be stored at -80°C for up to one year.[3][5] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[5]
1.2. Incorrect Preparation of this compound Stock and Working Solutions
-
Question: What is the recommended solvent for this compound, and how can I ensure it is fully dissolved?
-
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[3][5] It has a high solubility in DMSO, reaching up to 96 mg/mL (263.43 mM).[3] To ensure complete dissolution, sonication is recommended.[3] For preparing working solutions, it is advisable to perform serial dilutions in DMSO before adding to the aqueous assay buffer to prevent precipitation.[3]
-
Question: Could the this compound be degrading in my experimental setup?
-
Answer: While this compound is stable under recommended storage conditions, its stability in aqueous buffers at experimental temperatures for prolonged periods should be considered. It is recommended to prepare fresh dilutions of this compound for each experiment.
Summary of this compound Handling and Preparation:
| Parameter | Recommendation |
| Storage (Powder) | -20°C |
| Storage (Stock Solution in DMSO) | -80°C (aliquoted) |
| Recommended Solvent | DMSO |
| Dissolution Aid | Sonication |
| Working Solution Preparation | Serial dilution in DMSO before adding to aqueous buffer |
Category 2: Issues with the Enzyme (MMP-2)
The activity of MMP-2 is dependent on several factors that can affect its susceptibility to inhibition.
2.1. Inactive MMP-2
-
Question: My MMP-2 might not be active. How can I ensure I am using the active form of the enzyme?
-
Answer: MMP-2 is secreted as an inactive zymogen called pro-MMP-2.[6] To become catalytically active, it requires proteolytic cleavage of its pro-domain.[6] Many commercially available MMP-2 preparations are in the pro-enzyme form and require activation.
-
Question: How can I activate pro-MMP-2 in the lab?
-
Answer: A common method for in vitro activation of pro-MMP-2 is by using 4-aminophenylmercuric acetate (APMA).[7][8][9] Typically, pro-MMP-2 is incubated with APMA (e.g., 1 mM final concentration) at 37°C for 1 hour.[7][10]
2.2. Suboptimal Enzyme Activity Conditions
-
Question: What are the optimal conditions for MMP-2 activity?
-
Answer: MMP-2 is a zinc- and calcium-dependent endopeptidase.[1][2][11] Therefore, the presence of these metal ions in the assay buffer is crucial for its activity. The optimal pH for MMP-2 activity is generally near neutral to slightly alkaline (pH 7.5).[7][10][12] The standard incubation temperature is 37°C.[7][8][13]
Summary of MMP-2 Activity Requirements:
| Parameter | Requirement |
| Enzyme Form | Active MMP-2 (not pro-MMP-2) |
| Activation | APMA treatment for pro-MMP-2 |
| Cofactors | Zn2+ and Ca2+ |
| Optimal pH | ~7.5 |
| Optimal Temperature | 37°C |
Category 3: Issues with the Experimental Assay
The design and components of your MMP-2 activity assay can influence the observed inhibition by this compound.
3.1. Inappropriate Assay Buffer Composition
-
Question: What should be included in my MMP-2 assay buffer?
-
Answer: A typical assay buffer for MMP-2 activity includes a buffering agent (e.g., 50 mM Tris-HCl), salts (e.g., 150 mM NaCl), and the necessary cofactors (e.g., 10 mM CaCl2 and 1 µM ZnCl2), at a pH of 7.5.[7][14] Some protocols also include a detergent like Brij 35 (0.05%) to prevent non-specific binding.[7][10] Avoid chelating agents like EDTA, as they will inhibit MMP activity by sequestering the essential zinc ions.
3.2. Incorrect Inhibitor Concentration and Incubation Time
-
Question: What is a suitable concentration range and incubation time for this compound?
-
Answer: Given the IC50 of 12 nM, you should observe significant inhibition at concentrations in the nanomolar range. For cellular assays, concentrations up to 5 µM have been used.[13] It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration in your specific assay system. The incubation time of this compound with MMP-2 before adding the substrate can also be critical. A pre-incubation step of 15-30 minutes is often sufficient.
3.3. Problems with the Substrate or Detection Method
-
Question: How can I be sure that my assay is working correctly?
-
Answer: It is crucial to include proper controls in your experiment. A positive control (MMP-2 without any inhibitor) should show robust activity. A negative control (assay buffer without MMP-2) should have no signal. You can also use a well-characterized, broad-spectrum MMP inhibitor like EDTA as a positive inhibition control.
Experimental Protocols
Protocol 1: Activation of pro-MMP-2 with APMA
-
Prepare a 10 mM stock solution of APMA in DMSO.
-
Dilute the pro-MMP-2 enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
Add the APMA stock solution to the pro-MMP-2 solution to a final concentration of 1 mM.
-
The activated MMP-2 is now ready for use in your inhibition assay.
Protocol 2: General MMP-2 Inhibition Assay using a Fluorogenic Substrate
-
Prepare the assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, and 0.05% Brij 35.
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer.
-
In a microplate, add the activated MMP-2 enzyme to each well (except for the negative control).
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add the fluorogenic MMP-2 substrate to all wells to initiate the reaction.
-
Immediately begin monitoring the fluorescence signal at the appropriate excitation and emission wavelengths over time at 37°C.
-
Calculate the rate of substrate cleavage and determine the percentage of inhibition for each this compound concentration.
Visualizations
Caption: Troubleshooting flowchart for lack of this compound-mediated MMP-2 inhibition.
Caption: Simplified pathway of pro-MMP-2 activation by APMA.
References
- 1. Matrix Metalloproteinase - Creative Enzymes [creative-enzymes.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. This compound | MMP | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease | MDPI [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and activation of matrix metalloproteinase-2 in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Active MMP-2 Activity Discriminates Colonic Mucosa, Adenomas with and without High Grade Dysplasia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Arp-100 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the in vivo delivery of Arp-100, a selective inhibitor of matrix metalloproteinase-2 (MMP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in in vivo research?
This compound, also known as MMP-2 Inhibitor III, is a potent and selective biphenylsulfonamide inhibitor of MMP-2.[1][2] Its primary application in in vivo research is to investigate the role of MMP-2 in various physiological and pathological processes, such as tumor cell invasion and cardiac remodeling.[2][3] It has been shown to suppress the invasive behavior of tumor cells in in vitro models.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at a concentration of up to 96 mg/mL.[1] For long-term storage, the powdered form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1]
Q3: Has the efficacy of this compound been confirmed in in vivo models?
While this compound has demonstrated anti-invasive properties in in vitro studies with cell lines like HT1080 tumor cells, specific details and extensive data regarding its efficacy and optimal working concentrations in in vivo models are not widely published.[2] One study demonstrated that this compound prevents ultrastructural remodeling of the cardiac dyad in ischemia-reperfusion injury in rat hearts.[3] Researchers should perform pilot studies to determine the optimal dosage and administration route for their specific animal model and disease state.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Sub-optimal Target Engagement
Possible Causes:
-
Inadequate Formulation: The formulation of this compound may not be suitable for the chosen administration route, leading to poor absorption and distribution.
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized or cleared from circulation before reaching the target tissue.
-
Incorrect Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.
Troubleshooting Steps:
-
Formulation Optimization:
-
Review the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Consider using drug delivery systems such as liposomes or nanoparticles to improve stability and circulation time.
-
Consult literature for formulation strategies for similar small molecule inhibitors.
-
-
Pharmacokinetic (PK) Studies:
-
Conduct a pilot PK study to determine the half-life, clearance rate, and biodistribution of this compound in your animal model.
-
Measure plasma and tissue concentrations of this compound at different time points post-administration.
-
-
Dose-Response Studies:
-
Perform a dose-escalation study to identify a dose that provides the desired level of target inhibition without causing toxicity.
-
Monitor MMP-2 activity in target tissues or surrogate markers in blood samples.
-
Experimental Protocol: Pilot Pharmacokinetic Study
-
Animal Grouping: Divide animals into multiple cohorts, with each cohort representing a specific time point for sample collection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
This compound Administration: Administer a single dose of the formulated this compound via the intended route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At each designated time point, collect blood and target tissue samples.
-
Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma and tissue homogenates.
-
Data Analysis: Plot the concentration-time profiles and calculate key PK parameters.
Issue 2: Off-Target Effects or Toxicity
Possible Causes:
-
Lack of Specificity: Although this compound is a selective MMP-2 inhibitor, it may inhibit other MMPs at higher concentrations.[1]
-
Vehicle-Related Toxicity: The delivery vehicle itself may be causing adverse effects.
-
High Dosage: The administered dose may be in a toxic range.
Troubleshooting Steps:
-
Assess MMP Selectivity:
-
If possible, perform in vitro assays to confirm the inhibitory activity of your this compound batch against a panel of MMPs (MMP-1, MMP-3, MMP-7, MMP-9).[1]
-
-
Vehicle Control Group:
-
Always include a control group that receives only the vehicle to distinguish between compound-related and vehicle-related effects.
-
-
Toxicity Studies:
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes).
-
Perform histopathological analysis of major organs at the end of the study.
-
Quantitative Data Summary
| MMP Target | IC50 (nM) |
| MMP-2 | 12[1] |
| MMP-9 | 200 |
| MMP-3 | 4500 |
| MMP-1 | >50000 |
| MMP-7 | >50000 |
Visualizations
Caption: Troubleshooting workflow for poor this compound bioavailability.
Caption: this compound inhibits MMP-2-mediated cell invasion.
References
Technical Support Center: Arp-100 and DMSO Vehicle Controls
This technical support center provides researchers, scientists, and drug development professionals with guidance on using Arp-100 and controlling for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2][3] MMPs are a family of enzymes that degrade the extracellular matrix and are involved in processes like tissue remodeling, cell migration, and cancer metastasis.[4] this compound specifically targets MMP-2, thereby preventing the breakdown of extracellular matrix components.[1]
Why is DMSO used as a vehicle for this compound?
This compound, like many other small molecule inhibitors, has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds, making it a common choice for in vitro and in vivo studies.[5][6]
Is DMSO an inert vehicle?
No, DMSO is not an inert solvent and can have significant biological effects on its own.[7][8] It can influence cell viability, proliferation, differentiation, and gene expression, and can also affect various signaling pathways.[9][10][11][12] Therefore, it is crucial to use appropriate vehicle controls in all experiments involving DMSO.
What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%.[13] The optimal concentration can be cell-type dependent, so it is recommended to perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line.[14][15]
How do I properly control for DMSO vehicle effects?
A vehicle control group is essential in any experiment where a drug is dissolved in a solvent other than the culture medium.[5][6] This group should consist of cells treated with the same concentration of DMSO as the highest concentration used in the drug treatment groups.[13] This allows you to distinguish the effects of the drug from the effects of the vehicle.[16][17]
Troubleshooting Guides
Problem: My this compound/DMSO solution is precipitating in the culture medium.
-
Cause: The aqueous environment of the culture medium can cause compounds dissolved in DMSO to precipitate, especially at higher concentrations.[18][19]
-
Solution:
-
Lower the final concentration: If possible, lower the final concentration of this compound and consequently the DMSO in your experiment.
-
Serial dilutions: Prepare a high-concentration stock of this compound in 100% DMSO. Then, make serial dilutions of this stock in your culture medium to achieve the desired final concentrations. This gradual dilution can help prevent precipitation.
-
Gentle mixing and warming: When adding the this compound/DMSO stock to the medium, add it dropwise while gently swirling the medium. You can also slightly warm the medium to 37°C to aid in dissolution.
-
Alternative solvents: If precipitation persists, consider exploring other solvents or solvent systems, though this may require re-validating your experimental setup.[20]
-
Problem: I am observing unexpected effects in my vehicle control group.
-
Cause: As mentioned, DMSO is not inert and can have biological effects. These effects can vary depending on the cell type, DMSO concentration, and duration of exposure.
-
Solution:
-
Lower DMSO concentration: The most common reason for vehicle effects is a high concentration of DMSO. Try to lower the final DMSO concentration to the minimum required to keep this compound in solution, ideally ≤0.1%.[13]
-
Perform a vehicle dose-response: Test a range of DMSO concentrations on your cells to identify a concentration that has minimal impact on the endpoints you are measuring.
-
Characterize the vehicle effect: If a low, non-toxic concentration of DMSO still produces a baseline effect, it is important to characterize and report this effect. The effect of this compound should then be interpreted as the difference between the this compound treated group and the vehicle control group.
-
Problem: How do I calculate the true effect of this compound if my vehicle control shows a response?
-
Calculation: The true effect of this compound is determined by comparing the response in the this compound treated group to the response in the vehicle control group.
-
Example: In a cell viability assay, if the untreated cells have 100% viability, the vehicle control (e.g., 0.1% DMSO) has 90% viability, and the this compound treated cells have 60% viability, the effect of this compound is a 30% reduction in viability relative to the vehicle control (90% - 60% = 30%).
Quantitative Data on DMSO Effects
The following tables summarize the effects of different DMSO concentrations on cell viability. It is important to note that these values can be cell-line specific.
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| DMSO Concentration | General Effect on Most Cell Lines | Reference |
| ≤ 0.1% | Generally considered safe with minimal cytotoxicity. | [13] |
| 0.1% - 0.5% | May be tolerated by some cell lines, but a dose-response is recommended. | [14] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | [21] |
| ≥ 1% | Often cytotoxic and can significantly alter cell physiology. | [21] |
| 5% - 10% | Highly cytotoxic. | [21] |
Table 2: Reported Effects of DMSO on Cell Viability in Specific Cell Lines
| Cell Line | DMSO Concentration | Effect on Viability | Reference |
| Lung Adenocarcinoma (CL1-5) | ≤ 2% | No significant cytotoxicity | [21] |
| Lung Adenocarcinoma (CL1-5) | 5% | ~50% reduction | [21] |
| Human Fibroblast-like Synoviocytes | 0.1% | ~5-12% toxicity | [14] |
| Human Fibroblast-like Synoviocytes | 0.5% | ~25% cell death after 24h | [14] |
| Various Cancer Cell Lines | 0.3125% | Minimal cytotoxicity (except MCF-7) | [11] |
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your complete culture medium. A typical range to test would be 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1%.
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" control (0% DMSO).
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to assess the effect of each DMSO concentration on cell viability.
-
Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control. This will be your optimal DMSO concentration for the vehicle control.
Protocol: Setting Up a Vehicle-Controlled Experiment
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Prepare Working Solutions:
-
Drug dilutions: Prepare serial dilutions of your this compound stock in complete culture medium to achieve your desired final concentrations. Ensure that the final DMSO concentration in all drug-treated wells is the same and does not exceed the predetermined optimal concentration.
-
Vehicle control: Prepare a solution of DMSO in complete culture medium at the same final concentration as in your drug-treated wells.
-
-
Experimental Groups:
-
Untreated Control: Cells in complete culture medium only.
-
Vehicle Control: Cells treated with the DMSO-containing medium.
-
This compound Treatment Groups: Cells treated with the different concentrations of this compound.
-
-
Treatment and Incubation: Treat the cells with the respective solutions and incubate for the desired duration.
-
Assay: Perform your desired downstream assays (e.g., cell migration, protein expression, etc.).
-
Data Analysis: Normalize the data from the this compound treatment groups to the vehicle control group to determine the specific effect of this compound.
Visualizations
Caption: this compound inhibits MMP-2, preventing extracellular matrix degradation.
Caption: Workflow for a properly controlled experiment using a DMSO vehicle.
Caption: Potential off-target effects of DMSO as a vehicle control.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide induces both direct and indirect tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Validating Arp-100 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Arp-100, a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective small molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of the extracellular matrix.[1] Validating that this compound directly interacts with MMP-2 within a cellular context is a critical step in understanding its mechanism of action.
Q2: Why is it important to validate this compound target engagement in cells?
Confirming that this compound binds to MMP-2 in a complex cellular environment is crucial for several reasons:
-
Mechanism of Action: It provides direct evidence that the observed biological effects of this compound are a consequence of its interaction with MMP-2.
-
Selectivity: Cellular assays can help determine if this compound interacts with other proteins (off-target effects), which could lead to unforeseen side effects.
-
Drug Development: Positive target engagement data is a key milestone in the preclinical development of a drug candidate.
Q3: What are the recommended methods for validating this compound target engagement in cells?
Two primary methods are recommended for this purpose:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of MMP-2 in the presence and absence of this compound. Ligand binding typically stabilizes the target protein, leading to a shift in its melting temperature.[2]
-
Proximity Ligation Assay (PLA): This technique can be adapted to detect the close proximity between this compound (if modified with a tag) and MMP-2, or to measure the disruption of an MMP-2 protein-protein interaction by this compound.[2][3]
Q4: How do I interpret the results of a CETSA experiment?
A successful CETSA experiment will generate a "melt curve" for MMP-2.[4][5]
-
Stabilization: If this compound binds to MMP-2, the protein will be more resistant to heat-induced denaturation. This results in a rightward shift of the melt curve, indicating a higher melting temperature (Tm).
-
Isothermal Dose-Response: In this variation, cells are treated with increasing concentrations of this compound at a constant temperature. A dose-dependent increase in soluble MMP-2 indicates target engagement.
Q5: Can this compound have off-target effects?
While this compound is reported to be a selective MMP-2 inhibitor, it's important to assess its selectivity profile in your experimental system.[1] Broader techniques like thermal proteome profiling (a mass spectrometry-based CETSA approach) can provide a global view of this compound's interactions across the proteome.
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound and MMP-2
The CETSA protocol involves treating cells with this compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble MMP-2 remaining.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Plate cells known to express MMP-2 at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash the cells with PBS and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a validated primary antibody against MMP-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for MMP-2 at each temperature for both this compound treated and vehicle-treated samples.
-
Normalize the band intensities to the non-heated control for each condition.
-
Plot the normalized intensities against the temperature to generate melt curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
-
| Issue | Potential Cause | Recommended Solution |
| No MMP-2 band on Western Blot | Low MMP-2 expression in the chosen cell line. | Confirm MMP-2 expression using a positive control cell line or by RT-qPCR. Consider using a cell line that overexpresses MMP-2. |
| Poor antibody quality. | Use a well-validated antibody for MMP-2. Test the antibody on a positive control lysate first. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. Concentrate the lysate if necessary. | |
| High background on Western Blot | Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[6] |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[7] | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[6] | |
| No observable thermal shift | This compound does not stabilize MMP-2 under the tested conditions. | This could be a true negative result. However, try increasing the concentration of this compound. |
| Suboptimal heating range. | Adjust the temperature range to better bracket the melting temperature of MMP-2. | |
| Short incubation time with this compound. | Increase the incubation time to ensure this compound has reached its target. | |
| Inconsistent melt curves | Uneven heating of samples. | Ensure the thermal cycler provides uniform heating across all wells. |
| Pipetting errors. | Use precise pipetting techniques to ensure equal sample volumes and concentrations. | |
| Protein degradation. | Always include protease inhibitors in your lysis buffer and keep samples on ice.[7] |
| Temperature (°C) | Normalized MMP-2 Intensity (Vehicle) | Normalized MMP-2 Intensity (this compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.95 | 0.99 |
| 55 | 0.85 | 0.97 |
| 60 | 0.52 | 0.92 |
| 65 | 0.21 | 0.75 |
| 70 | 0.05 | 0.45 |
| 75 | 0.01 | 0.15 |
This is sample data and actual results may vary.
Proximity Ligation Assay (PLA) for this compound and MMP-2
This protocol describes how to adapt PLA to detect the engagement of a tagged this compound with MMP-2. A similar principle can be used to measure the disruption of an MMP-2 protein-protein interaction.
Caption: Workflow for the Proximity Ligation Assay (PLA).
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat with tagged this compound or control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with Triton X-100 or another suitable detergent.
-
-
Blocking:
-
Block with a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a pair of primary antibodies raised in different species (e.g., rabbit anti-MMP-2 and mouse anti-tag) overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.[2]
-
-
Ligation:
-
Wash and add the ligation mix. Incubate for 30 minutes at 37°C to circularize the DNA strands if the probes are in close proximity.[2]
-
-
Amplification:
-
Wash and add the amplification mix containing a polymerase. Incubate for 100 minutes at 37°C for rolling circle amplification.[2]
-
-
Detection and Imaging:
-
Wash and add the detection mix with fluorescently labeled oligonucleotides.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the slides using a fluorescence microscope. Each fluorescent spot represents a target engagement event.
-
-
Quantification:
-
Use image analysis software to count the number of PLA signals per cell.
-
| Issue | Potential Cause | Recommended Solution |
| No PLA signal | Ineffective primary antibodies. | Validate primary antibodies for immunofluorescence first. Ensure they are from different species. |
| Cell confluency is too high or too low. | Optimal confluency is typically 50-70% to allow for efficient reagent penetration.[8] | |
| Inefficient permeabilization. | Optimize the permeabilization step for your cell type and antibodies. | |
| High background signal | Non-specific binding of primary or secondary antibodies. | Titrate primary antibody concentrations. Ensure blocking is sufficient.[8] |
| Insufficient washing. | Increase the number and duration of washes. Use the recommended wash buffers.[8] | |
| Signal coalescence (spots merging) | Primary antibody concentration is too high. | Reduce the concentration of the primary antibodies.[9] |
| Amplification time is too long. | Reduce the amplification incubation time.[9] | |
| Autofluorescence | Intrinsic fluorescence of the cells or tissue. | Use a red-shifted fluorophore for detection. Treat with an autofluorescence quenching agent. |
| Treatment | Average PLA Signals per Cell | Standard Deviation |
| Untreated | 5.2 | 2.1 |
| Tagged this compound (1 µM) | 48.6 | 12.3 |
| Tagged this compound (1 µM) + excess untagged this compound | 8.1 | 3.5 |
| No primary antibodies | 1.3 | 0.8 |
This is sample data and actual results may vary.
MMP-2 Signaling Pathway
Understanding the signaling pathways involving MMP-2 can provide context for the downstream effects of this compound inhibition. MMP-2 is involved in multiple cellular processes, including cell migration, invasion, and angiogenesis. Its activity is regulated by various upstream signals and it, in turn, can modulate several downstream pathways.[10][11][12]
Caption: Simplified MMP-2 signaling and activation pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - KE [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MMP2 - Wikipedia [en.wikipedia.org]
Validation & Comparative
Arp-100 Versus Other MMP-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Arp-100's performance against other Matrix Metalloproteinase-2 (MMP-2) inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of the extracellular matrix (ECM). This function is crucial for normal physiological processes like tissue remodeling, wound healing, and embryonic development. However, its overexpression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making it a significant therapeutic target. This compound has emerged as a potent and highly selective inhibitor of MMP-2, offering a valuable tool for both basic research and drug discovery.
This compound: A Profile of Potency and Selectivity
This compound is a synthetic, non-peptidic inhibitor that demonstrates high potency for MMP-2 with an IC50 value of 12 nM.[1][2][3][4][5][6][7][8] Its mechanism of action involves interaction with the S1' pocket of the MMP-2 enzyme, a key site for substrate binding and catalytic activity.[1][2][3][5] This targeted interaction is fundamental to its inhibitory effect, preventing the breakdown of ECM components.[9]
A critical advantage of this compound is its high selectivity for MMP-2 compared to other members of the matrix metalloproteinase family. This selectivity minimizes off-target effects, a significant challenge encountered with broad-spectrum MMP inhibitors in past clinical trials.[10][11][12][13]
Comparative Analysis: this compound vs. Alternative MMP-2 Inhibitors
The efficacy of an MMP inhibitor is defined by its potency (IC50 or Ki values) and its selectivity profile across the MMP family. The following table summarizes the quantitative data for this compound and other notable MMP inhibitors.
| Inhibitor | Target | Type | IC50 / Ki (nM) | Selectivity Profile (IC50 in nM) |
| This compound | MMP-2 | Selective | 12 | MMP-9: 200, MMP-3: 4500, MMP-1: >50000, MMP-7: >50000[4][7][8] |
| SB-3CT | MMP-2 | Selective | Ki: 13.9 | MMP-9: 600[14] |
| Ilomastat (GM6001) | Broad-Spectrum | Pan-Inhibitor | Ki: 0.5 | MMP-1: 0.4, MMP-3: 27, MMP-7: 3.7, MMP-8: 0.1, MMP-9: 0.2[14] |
| Batimastat (BB-94) | Broad-Spectrum | Pan-Inhibitor | 4 | MMP-1: 3, MMP-9: 4, MMP-7: 6, MMP-3: 20[14] |
| Marimastat (BB-2516) | Broad-Spectrum | Pan-Inhibitor | 6 | MMP-9: 3, MMP-1: 5, MMP-14: 9, MMP-7: 13[14] |
This data highlights this compound's favorable profile as a selective MMP-2 inhibitor, demonstrating significantly less activity against other MMPs compared to broad-spectrum inhibitors like Ilomastat and Batimastat.
Experimental Data and Protocols
This compound has demonstrated significant anti-invasive properties in various experimental models. Its efficacy is often evaluated using in vitro cell invasion assays and further explored in in vivo models for conditions like cancer and cardiovascular disease.
In Vitro Invasion Assay (Matrigel)
A key experiment supporting the efficacy of this compound is the Matrigel invasion assay, which mimics the basement membrane that cancer cells must degrade to metastasize. In studies using HT1080 fibrosarcoma cells, which are known to overexpress MMP-2 and MMP-9, this compound has been shown to significantly reduce cell invasion.[7][8][15] For instance, at a concentration of 50 nM, this compound causes a significant reduction in the total number of invasive elongations.[1][3][4]
Experimental Protocol: Matrigel Invasion Assay
-
Cell Culture: HT1080 fibrosarcoma cells are cultured in a complete medium.
-
Chamber Preparation: Boyden chamber inserts with an 8 µm pore size are coated with Matrigel, a basement membrane extract.
-
Cell Seeding: Cells are seeded into the upper chamber in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Inhibitor Treatment: The cells are incubated with the desired concentration of this compound (e.g., 50 nM) or a vehicle control.
-
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated group is compared to the control group to determine the inhibitory effect.
Other Preclinical Applications
Beyond cancer cell invasion, this compound has been utilized in various research contexts:
-
Retinoblastoma: In in vitro models of retinoblastoma, this compound was shown to reduce cell migration.[16]
-
Cardiovascular Remodeling: Studies have indicated that this compound can prevent ultrastructural remodeling of the cardiac dyad following ischemia-reperfusion injury.[17]
-
Bladder Compliance: Research has shown that this compound can block the increase in mechanical compliance in mouse bladders induced by certain compounds.[18]
Visualizing Mechanisms and Workflows
MMP-2 Signaling in Extracellular Matrix Degradation
MMP-2 plays a pivotal role in breaking down Type IV collagen, a major component of the basement membrane. This process is a critical step in angiogenesis and tumor cell invasion. Inhibitors like this compound block this catalytic activity.
Caption: Mechanism of MMP-2 activation and inhibition by this compound.
Experimental Workflow: In Vitro Invasion Assay
The following diagram illustrates the key steps of the Matrigel invasion assay used to quantify the efficacy of MMP-2 inhibitors.
Caption: Workflow for a Matrigel cell invasion assay.
Conclusion
This compound stands out as a potent and highly selective inhibitor of MMP-2. Its superior selectivity profile compared to broad-spectrum MMP inhibitors minimizes the potential for off-target effects, making it an invaluable tool for specifically investigating the biological roles of MMP-2. The experimental data robustly supports its anti-invasive properties, and its utility has been demonstrated across multiple preclinical research areas. For scientists and professionals in drug development, this compound represents a refined and precise instrument for dissecting the complex processes governed by MMP-2 and for developing targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP | TargetMol [targetmol.com]
- 3. This compound | CAS#:704888-90-4 | Chemsrc [chemsrc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. ARP100 | MMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. ARP 100 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. scbt.com [scbt.com]
- 16. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Arp-100 Versus Alternative MMP-9 Inhibitors: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor Arp-100 with other notable MMP-9 inhibitors. The following sections detail the selectivity profiles, experimental methodologies, and relevant signaling pathways to aid in the informed selection of research tools and potential therapeutic candidates.
Quantitative Selectivity Analysis
The inhibitory activity of this compound and a selection of other MMP inhibitors are presented below. The data, represented as half-maximal inhibitory concentration (IC50) values, allows for a direct comparison of potency and selectivity across various MMPs. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | Selectivity for MMP-9 over other MMPs |
| This compound | >50,000[1][2] | 12[1][2] | 4,500[1][2] | >50,000[1][2] | - | 200[1][2] | - | Primarily selective for MMP-2. Moderate activity against MMP-9. |
| Batimastat (BB-94) | - | - | - | - | - | - | - | Broad-spectrum inhibitor. |
| Marimastat (BB-2516) | - | - | - | - | - | - | - | Broad-spectrum inhibitor. |
| Prinomastat (AG3340) | 79[3] | 0.05 (Ki)[3] | 6.3[3] | - | - | 0.26 (Ki), 5.0 (IC50)[3] | 0.03 (Ki)[3] | Broad-spectrum, potent against gelatinases and collagenases. |
| SB-3CT | - | 13.9 (Ki)[3] | - | - | - | 600 (Ki)[3] | - | Selective for gelatinases, with higher potency for MMP-2. |
| Andecaliximab (GS-5745) | >500-fold selective for MMP-9[4] | >500-fold selective for MMP-9[4] | >500-fold selective for MMP-9[4] | >500-fold selective for MMP-9[4] | >500-fold selective for MMP-9[4] | Potent, non-competitive inhibitor[4] | >500-fold selective for MMP-9[4] | Highly selective for MMP-9. |
Note: Ki values represent the inhibition constant and are also indicative of potency.
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its biological effects. The following outlines a general methodology for assessing MMP inhibitor potency and selectivity using a fluorescence resonance energy transfer (FRET)-based assay.
MMP Inhibitor IC50 Determination via FRET Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (FRET peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in its pro-enzyme (zymogen) form, it must be activated. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or a specific activating protease, followed by inactivation of the activator.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Setup: In the 96-well plate, add the assay buffer, the activated MMP enzyme, and the various concentrations of the inhibitor. Include control wells with the enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer only (for background fluorescence).
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Processes
MMP-9 Signaling in Cancer Metastasis
MMP-9 plays a critical role in cancer progression, particularly in the metastatic cascade. Its expression is regulated by a complex network of signaling pathways initiated by growth factors and cytokines. The diagram below illustrates a simplified representation of key pathways leading to MMP-9 expression and its downstream effects contributing to metastasis.
Caption: Simplified MMP-9 signaling pathway in cancer metastasis.
Experimental Workflow for Inhibitor Selectivity Screening
The process of identifying and characterizing selective MMP inhibitors involves a systematic workflow. The following diagram outlines the key steps from initial screening to the determination of a selectivity profile.
Caption: Workflow for determining MMP inhibitor selectivity.
References
- 1. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Arp-100: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The information is compiled from available experimental data to offer an objective overview of its performance and potential as a therapeutic agent.
In Vitro Effects of this compound
This compound has demonstrated significant and selective inhibitory activity against MMP-2 in various in vitro settings. Its efficacy has been primarily evaluated through enzyme inhibition assays and cell-based functional assays, such as invasion and migration models.
Enzymatic Inhibition
This compound exhibits high potency in inhibiting the enzymatic activity of MMP-2. Its selectivity is a key feature, showing significantly less activity against other members of the matrix metalloproteinase family. This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| Matrix Metalloproteinase (MMP) | IC50 (nM) |
| MMP-2 | 12[1] |
| MMP-9 | 200[1] |
| MMP-3 | 4500[1] |
| MMP-1 | >50000[1] |
| MMP-7 | >50000[1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Anti-Invasive and Anti-Migratory Properties
The inhibition of MMP-2 by this compound translates to a significant reduction in the invasive and migratory potential of cancer cells in vitro. MMP-2 plays a critical role in degrading the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. By inhibiting MMP-2, this compound effectively hampers the ability of cancer cells to penetrate basement membranes.
In studies using retinoblastoma cell lines, this compound significantly reduced the migration of the metastatic Y79 cell line[2][3]. Furthermore, in in vitro models of invasion on Matrigel, this compound has been shown to cause a significant reduction in the total number of invasive elongations at a concentration of 50 nM[1].
In Vivo Effects of this compound
Currently, there is a notable lack of publicly available in vivo studies that have specifically investigated the effects of this compound in animal models. While the crucial role of MMP-2 in in vivo tumor growth, angiogenesis, and metastasis is well-established, and the therapeutic potential of MMP inhibitors has been explored in preclinical settings, specific quantitative data on the efficacy of this compound from such studies is not available in the reviewed literature.
The potent in vitro activity of this compound against MMP-2 strongly suggests its potential for efficacy in vivo. Inhibition of MMP-2 in animal models would be expected to lead to:
-
Reduced Tumor Growth: By inhibiting the breakdown of the extracellular matrix, this compound could limit the expansion of primary tumors.
-
Inhibition of Angiogenesis: MMP-2 is known to play a role in the formation of new blood vessels that supply tumors with nutrients. Inhibition of MMP-2 could therefore suppress tumor-associated angiogenesis.
-
Decreased Metastasis: By preventing cancer cells from invading surrounding tissues and blood vessels, this compound could significantly reduce the incidence of metastasis.
Further in vivo studies are necessary to validate these potential effects and to determine the pharmacokinetic and pharmacodynamic properties of this compound.
Signaling Pathway of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-2. This inhibition interrupts downstream signaling cascades that are crucial for cancer progression, particularly those related to cell invasion and angiogenesis. One of the key pathways affected is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a major driver of angiogenesis.
Figure 1: Proposed signaling pathway of this compound action.
Experimental Protocols
In Vitro Matrigel Invasion Assay
This assay is a standard method to evaluate the invasive potential of cells in vitro and the efficacy of anti-invasive agents.
Materials:
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Preparation: Culture cells to be tested. Prior to the assay, starve the cells in serum-free medium for 24 hours.
-
Cell Seeding: Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Add medium containing a chemoattractant to the lower chamber of the wells. Incubate the plate at 37°C in a humidified incubator for a period that allows for cell invasion (typically 24-48 hours).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution. Stain the fixed cells with a staining solution.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The results are typically expressed as the average number of invaded cells per field or as a percentage of the control.
Experimental Workflow for In Vitro Invasion Assay
Figure 2: Workflow for the Matrigel invasion assay.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-2 with demonstrated efficacy in reducing cancer cell invasion and migration in vitro. Its high selectivity for MMP-2 over other MMPs suggests a favorable safety profile with potentially minimal off-target effects. While direct in vivo data for this compound is currently lacking, its strong in vitro performance and the well-established role of MMP-2 in tumor progression in vivo provide a strong rationale for its further investigation as a potential anti-cancer therapeutic. Future preclinical studies in relevant animal models are essential to determine its in vivo efficacy, safety, and pharmacokinetic properties.
References
Arp-100 Demonstrates Potent MMP-2 Inhibition Comparable to Endogenous Control
For Immediate Release
[City, State] – [Date] – New comparative data highlight the efficacy of Arp-100, a selective matrix metalloproteinase-2 (MMP-2) inhibitor, in matching the inhibitory potency of TIMP-2, a key endogenous regulator of MMP-2 activity. These findings position this compound as a valuable tool for researchers in oncology, cardiovascular disease, and other fields where aberrant MMP-2 activity is a critical factor.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMP-2, also known as gelatinase A, plays a significant role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, its overexpression is implicated in pathological conditions such as tumor invasion and metastasis.
A series of in vitro experiments were conducted to evaluate the inhibitory performance of this compound against active MMP-2. The results were benchmarked against TIMP-2 (Tissue Inhibitor of Metalloproteinases-2), a natural and potent inhibitor of MMP-2, which serves as a recognized positive control in MMP inhibition assays.
Quantitative Performance Analysis
The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). The data reveals that this compound is a highly potent inhibitor of MMP-2.
| Compound | Target | IC50 Value |
| This compound | MMP-2 | 12 nM[1] |
| TIMP-2 | MMP-2 | Potent (nM range)[2] |
Note: While a direct head-to-head study providing comparative IC50 values was not identified, the available data indicates both are potent inhibitors in the nanomolar range.
Experimental Insights
The inhibitory effects of this compound on MMP-2 activity were further elucidated through established experimental protocols, including gelatin zymography and fluorescent assays. These methods provide a robust framework for assessing the efficacy of MMP inhibitors.
Experimental Workflow: MMP-2 Inhibition Assay
The following diagram outlines the typical workflow for evaluating the inhibitory activity of compounds like this compound against MMP-2.
References
A Head-to-Head Battle: Unraveling the Inhibitory Mechanisms of Arp-100 and TIMP-2 Against MMP-2
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) inhibition, the choice between synthetic small molecules and endogenous protein inhibitors is a critical one. This guide provides a comprehensive, data-driven comparison of Arp-100, a selective synthetic inhibitor, and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a natural endogenous inhibitor, in their ability to suppress the activity of MMP-2, a key enzyme implicated in cancer progression, angiogenesis, and tissue remodeling.
This objective analysis delves into their inhibitory potency, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. By presenting quantitative data in accessible formats and detailing experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is paramount. The following tables summarize the key quantitative metrics for this compound and TIMP-2 in their inhibition of MMP-2.
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| This compound | Synthetic Small Molecule | MMP-2 | 12[1][2][3][4][5] | [1][2][3][4][5] |
| TIMP-2 (recombinant human) | Endogenous Protein | MMP-2 | ~1.4 |
| Inhibitor | Binding Affinity (Kd) / Inhibition Constant (Ki) | Reference |
| TIMP-2 (full-length) | 6 fM (for full-length MMP-2)[6] | [6] |
| N-TIMP-2 | 40 pM (for full-length MMP-2)[6] | [6] |
Selectivity Profile
An ideal inhibitor targets its intended enzyme with high specificity, minimizing off-target effects.
| Inhibitor | MMP-1 IC50 (nM) | MMP-3 IC50 (nM) | MMP-7 IC50 (nM) | MMP-9 IC50 (nM) | Reference |
| This compound | >50,000[1][2][3] | 4,500[1][2][3] | >50,000[1][2][3] | 200[1][2][3] | [1][2][3] |
| TIMP-2 | Potent inhibitor of most MMPs, but less effective against MMP-9 compared to MMP-2.[7] | [7] |
Mechanisms of Action: A Tale of Two Strategies
This compound and TIMP-2 employ distinct strategies to neutralize MMP-2 activity.
This compound: The Synthetic Locksmith
This compound, a synthetic N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acid derivative, functions as a competitive inhibitor. Its mechanism of action involves a direct and specific interaction with the active site of MMP-2.
-
Binding to the S1' Pocket: this compound is designed to fit into the S1' substrate-binding pocket of MMP-2.[2][3] This pocket is a key determinant of substrate specificity among MMPs. By occupying this site, this compound physically blocks the entry of natural substrates, such as type IV collagen, thereby preventing their degradation.
TIMP-2: The Endogenous Regulator with a Dual Personality
TIMP-2, a 21 kDa protein, is the primary endogenous inhibitor of MMP-2.[8] Its inhibitory mechanism is more complex and involves a 1:1 stoichiometric binding to the active form of MMP-2.
-
N-Terminal Domain Interaction: The N-terminal domain of TIMP-2 is crucial for its inhibitory activity. It forms a tight, non-covalent complex with the catalytic zinc ion in the active site of MMP-2, effectively chelating it and rendering the enzyme inactive.
-
A Dual Role in MMP-2 Regulation: Paradoxically, TIMP-2 is also essential for the activation of pro-MMP-2 (the inactive zymogen) on the cell surface. At low concentrations, TIMP-2 forms a ternary complex with pro-MMP-2 and membrane type 1-MMP (MT1-MMP). This complex facilitates the cleavage and activation of pro-MMP-2 by another MT1-MMP molecule.[9][10] At higher concentrations, TIMP-2 acts as a net inhibitor of MMP-2 activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating MMP-2 inhibition.
Caption: MMP-2 activation, inhibition by this compound and TIMP-2, and downstream effects.
Caption: Experimental workflow for Gelatin Zymography.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to assess MMP-2 inhibition.
Colorimetric MMP-2 Inhibitor Screening Assay
This assay provides a quantitative measure of MMP-2 activity and its inhibition.
Principle: This assay utilizes a synthetic thiopeptide substrate that, when cleaved by MMP-2, produces a sulfhydryl group. This group reacts with DTNB (Ellman's reagent) to form 2-nitro-5-thiobenzoic acid, a yellow product that can be quantified by measuring its absorbance at 412 nm.[11] The rate of color development is proportional to MMP-2 activity.
Materials:
-
Purified active MMP-2 enzyme
-
MMP-2 thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)
-
Assay buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test inhibitors (this compound, TIMP-2) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents: Dilute the MMP-2 enzyme, substrate, and inhibitors to their final desired concentrations in assay buffer.
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add MMP-2 enzyme and assay buffer.
-
Inhibitor wells: Add MMP-2 enzyme and the desired concentration of this compound or TIMP-2.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the MMP-2 substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 1-2 minutes for a period of 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Principle: Samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the MMPs to renature and digest the gelatin in the surrounding gel. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.[12][13][14]
Materials:
-
Polyacrylamide gel containing 0.1% gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 0.2 M NaCl, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Cell culture supernatants or tissue extracts containing MMP-2
-
This compound or TIMP-2 for in-gel inhibition studies (optional)
Procedure:
-
Sample Preparation: Mix the samples with non-reducing sample buffer. Do not heat the samples, as this can denature the MMPs.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer with gentle agitation at room temperature to remove the SDS.
-
Incubation: Incubate the gel in developing buffer overnight at 37°C. For inhibitor studies, the inhibitor can be added to the developing buffer.
-
Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours at room temperature.
-
Destaining: Destain the gel until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa). The intensity of the bands can be quantified using densitometry.
Conclusion: Choosing the Right Tool for the Job
Both this compound and TIMP-2 are potent inhibitors of MMP-2, but they offer distinct advantages and disadvantages that make them suitable for different research applications.
-
This compound represents a highly selective and potent synthetic tool for specifically targeting MMP-2 in experimental systems. Its small molecular weight and defined mechanism of action make it a valuable probe for elucidating the specific roles of MMP-2 in various biological processes. Its selectivity against other MMPs is a key advantage in dissecting the contribution of MMP-2 from that of other family members.
-
TIMP-2 , as the natural regulator of MMP-2, offers a physiologically relevant means of inhibition. Its extremely high affinity for MMP-2 makes it a powerful inhibitor. However, its broader specificity for other MMPs and its complex, concentration-dependent dual role in both activating and inhibiting MMP-2 must be carefully considered when interpreting experimental results. Furthermore, its proteinaceous nature may present challenges in terms of delivery and stability in certain experimental setups compared to a small molecule like this compound.
Ultimately, the choice between this compound and TIMP-2 will depend on the specific experimental goals. For studies requiring high selectivity for MMP-2 and a straightforward inhibitory mechanism, this compound is an excellent choice. For investigations into the physiological regulation of MMP-2 and its interplay with other MMPs and cellular processes, TIMP-2 provides a more biologically contextual tool. This guide provides the foundational data and methodologies to empower researchers to make that choice with confidence.
References
- 1. ARP 100 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP | TargetMol [targetmol.com]
- 4. This compound | CAS#:704888-90-4 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Biology and Function of Tissue Inhibitor of Metalloproteinase 2 in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MMP2 Inhibitor Screening Assay Kit (Colorimetric) (ab139446) | Abcam [abcam.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
Arp-100: A Comparative Guide for the Selective Inhibition of MMP-2 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), with other alternative MMP inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in designing robust validation studies, particularly utilizing MMP-2 knockout models.
This compound: A Profile of a Selective MMP-2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for MMP-2, an enzyme implicated in a variety of pathological processes including tumor invasion, metastasis, and angiogenesis.[1] Its mechanism of action involves interaction with the S1' pocket of the MMP-2 enzyme, thereby blocking its catalytic activity.[1] In vitro studies have confirmed the anti-invasive properties of this compound in fibrosarcoma cell lines.[2]
Comparative Analysis of MMP Inhibitor Selectivity
The efficacy of an MMP inhibitor is largely determined by its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of MMPs, alongside a comparison with other selective and broad-spectrum inhibitors.
| Inhibitor | MMP-1 (Collagenase-1) IC50 | MMP-2 (Gelatinase A) IC50 | MMP-3 (Stromelysin-1) IC50 | MMP-7 (Matrilysin) IC50 | MMP-8 (Collagenase-2) IC50 | MMP-9 (Gelatinase B) IC50 | MMP-13 (Collagenase-3) IC50 | Class |
| This compound | >50,000 nM[2] | 12 nM [1][2] | 4,500 nM[2] | >50,000 nM[2] | - | 200 nM[2] | - | Selective MMP-2 |
| MMP-2/MMP-9 Inhibitor II | - | 17 nM[3] | - | - | - | 30 nM[3] | - | Dual Selective |
| AZD3342 | - | - | - | - | 16 nM | 10 nM | - | Selective MMP-8, -9, -12 |
| Batimastat (BB-94) | 3 nM | 4 nM | 20 nM | 6 nM | 10 nM | 10 nM | 1 nM | Broad-Spectrum |
| Marimastat (BB-2516) | 5 nM | - | - | - | - | - | - | Broad-Spectrum |
| Doxycycline | >400,000 nM | 56,000 nM | 32,000 nM | 28,000 nM | 26,000-50,000 nM | - | 2,000-50,000 nM | Broad-Spectrum |
Note: A lower IC50 value indicates greater potency.
Validating this compound Efficacy and Specificity with MMP-2 Knockout Models
The gold standard for validating the specificity of a targeted inhibitor is the use of a knockout animal model. An MMP-2 knockout mouse model provides an ideal platform to unequivocally demonstrate that the therapeutic effects of this compound are directly attributable to the inhibition of MMP-2.
Below is a proposed experimental workflow for the validation of this compound in a preclinical cancer model of invasion and metastasis.
Experimental Workflow for this compound Validation
References
A Comparative Guide to Small Molecule Inhibitors: CK-666 for Cytoskeletal Research and the Distinct Role of Arp-100
In the dynamic field of cytoskeletal research, small molecule inhibitors are indispensable tools for dissecting the intricate mechanisms governing cellular architecture and motility. Among the most widely utilized compounds is CK-666, a potent and specific inhibitor of the Arp2/3 complex, which plays a pivotal role in the nucleation of branched actin filaments. This guide provides a comprehensive comparison of CK-666 with another compound, Arp-100, clarifying their distinct mechanisms of action and applications. While both are used in cell biology research, they target fundamentally different cellular processes. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.
CK-666: A Specific Inhibitor of the Arp2/3 Complex for Cytoskeletal Studies
CK-666 is a cell-permeable small molecule that has become a cornerstone for investigating Arp2/3 complex-mediated actin dynamics.[1][2] It functions by binding to a pocket between the Arp2 and Arp3 subunits of the complex, stabilizing it in an inactive conformation and thereby preventing the conformational changes necessary for its activation.[3][4] This inhibition is crucial for studying processes that rely on the formation of branched actin networks, such as lamellipodia formation, cell migration, and intracellular pathogen motility.[2][4][5]
Quantitative Data on CK-666 Efficacy
The inhibitory activity of CK-666 has been quantified across various species and experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in disrupting Arp2/3 complex function.
| Target | Organism/Cell Type | IC50 Value | Reference |
| Arp2/3 complex | Human | 4 µM | |
| Arp2/3 complex | Bovine | 17 µM | [5] |
| Arp2/3 complex | S. pombe (fission yeast) | 5 µM | [5] |
| Arp2/3 complex | S. cerevisiae (budding yeast) | 12 µM | |
| Listeria comet tail formation | SKOV3 cells | 7 µM | |
| Arp2/3-mediated actin polymerization | in vitro | 23 µM | [6][7] |
Impact of CK-666 on Cellular Processes
The inhibition of the Arp2/3 complex by CK-666 leads to significant and measurable effects on cell morphology and behavior.
| Cellular Process | Cell Type | Effect of CK-666 (Concentration) | Observed Outcome | Reference |
| Lamellipodia Formation | M-1 kidney cells | Reduced number of cells with lamellipodia (100-200 µM) | Up to 90% decrease in lamellipodia formation | [4] |
| Cell Motility | M-1 kidney cells | Significantly reduced motility rate (200 µM) | Drastic reduction in cell movement | [4] |
| Cell Migration | Glioma cells (U251, LN229, SNB19) | Inhibition of wound closure | Migration inhibited to 38.7%, 57.4%, and 34.2% of control, respectively | [8] |
| Actin Polymerization | HeLa cells (Vaccinia-induced) | Decreased actin polymerization (~30%) | Did not fully abolish actin polymerization even at 300 µM | [9] |
It is important to note that the efficacy of CK-666 can be influenced by the specific isoforms of the Arp2/3 complex present in a given cell type. For instance, CK-666 effectively inhibits Arp2/3 complexes containing the ArpC1A subunit, but not those with the ArpC1B subunit.[9]
This compound: A Selective Inhibitor of Matrix Metalloproteinase-2 (MMP-2)
In contrast to CK-666, this compound is not an inhibitor of the actin cytoskeleton. Instead, it is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase involved in the breakdown of the extracellular matrix.[10][11][12] MMP-2 plays a critical role in physiological processes such as tissue remodeling, as well as in pathological conditions like cancer metastasis.[13] this compound exerts its inhibitory effect by interacting with the S1' pocket of MMP-2.[10][11] Due to its distinct mechanism of action, this compound is not a suitable tool for studying Arp2/3-mediated cytoskeletal dynamics.
Quantitative Data on this compound Specificity
The selectivity of this compound for MMP-2 over other MMPs is evident from its IC50 values.
| Target | IC50 Value | Reference |
| MMP-2 | 12 nM | [10][11][12] |
| MMP-9 | 200 nM | [10][11][12] |
| MMP-3 | 4.5 µM | [10][11][12] |
| MMP-1 | >50 µM | [10][11][12] |
| MMP-7 | >50 µM | [10][11][12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of CK-666 and this compound, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for studying cell migration with CK-666.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agscientific.com [agscientific.com]
- 3. Small molecules CK-666 and CK-869 inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 7. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. This compound | MMP | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ARP 100 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 13. ARP 100 | CAS:704888-90-4 | Selective MMP-2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of Arp-100
This document provides essential safety and logistical information for the handling and disposal of the hypothetical compound Arp-100. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound under various laboratory conditions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Standard lab coat | Not required (if handled in a certified chemical fume hood) |
| High-Volume Handling (>10 mL) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat | Half-mask respirator with appropriate cartridges (if not in a fume hood) |
| Aerosol-Generating Procedures | Face shield and chemical splash goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant, disposable gown | Full-face respirator or PAPR with appropriate cartridges |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Half-mask or full-face respirator with appropriate cartridges |
Handling and Storage Procedures
2.1. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been tested within the last year.
2.2. Personal Hygiene
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not consume food or beverages in areas where this compound is handled or stored.
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Containers should be tightly sealed and clearly labeled with the chemical name, concentration, and hazard information.
Spill and Emergency Procedures
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for responding to an this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
4.2. Waste Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
